Technical Documentation Center

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
  • CAS: 375350-27-9

Core Science & Biosynthesis

Foundational

Structural Profiling, Synthesis, and Pharmacological Potential of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Executive Summary In the landscape of rational drug design, hybrid molecules that integrate multiple validated pharmacophores into a single scaffold are highly sought after. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, hybrid molecules that integrate multiple validated pharmacophores into a single scaffold are highly sought after. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a specialized, versatile building block bridging two potent chemical domains: the biologically active furan-2-carbohydrazide core and the lipophilic 2,5-dimethylphenoxy ether moiety.

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic precursor. The carbohydrazide functional group serves as a highly reactive nucleophilic handle for synthesizing Schiff bases, 1,3,4-oxadiazoles, and triazoles—classes of compounds renowned for their antimicrobial, antitubercular, and anticancer efficacies[1],[2]. Furthermore, the phenoxymethylfuran architecture has recently emerged as a critical modulator of ion channels, specifically Aquaporin-1 (AQP1), presenting novel therapeutic avenues for inhibiting cancer cell metastasis[3]. This whitepaper provides a comprehensive, self-validating technical guide to the structural properties, synthetic methodologies, and downstream applications of this compound.

Structural Architecture and Physicochemical Profiling

The therapeutic viability of a scaffold is dictated by its physicochemical parameters. The parent acid of this compound, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid, provides a baseline for predicting the behavior of the carbohydrazide derivative[4]. The transformation from a carboxylic acid to a carbohydrazide introduces critical hydrogen-bond donors, enhancing the molecule's ability to interact with target enzyme active sites while maintaining a favorable lipophilic profile.

Table 1: Physicochemical and Pharmacokinetic Profiling

PropertyValueRationale / Pharmacological Implication
Molecular Formula C₁₄H₁₆N₂O₃Core hybrid scaffold composition.
Molecular Weight 260.29 g/mol Strictly adheres to Lipinski’s Rule of 5 (<500 Da), ensuring optimal small-molecule drug-likeness.
Calculated LogP ~2.6Balances aqueous solubility with lipid membrane permeability. The 2,5-dimethyl substitution prevents rapid metabolic oxidation[4].
H-Bond Donors 3 (-NH, -NH₂)Facilitates strong, directional anchoring to target receptor pockets (e.g., kinase hinge regions).
H-Bond Acceptors 4 (O, N atoms)Enhances aqueous solubility and bidentate metal chelation capacity[5].
Topological Polar Surface Area ~67.5 ŲFalls well within the optimal range (<140 Ų) for excellent oral bioavailability and cellular penetration.

Rational Design and Pharmacophore Mapping

Understanding the causality behind the structural components is essential for downstream drug development. Every moiety in 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide serves a distinct mechanistic purpose.

  • The 2,5-Dimethylphenoxy Domain: Acts as a hydrophobic shield. The steric bulk of the methyl groups at the ortho and meta positions protects the ether linkage from enzymatic cleavage (e.g., by cytochrome P450s). Furthermore, this specific motif is critical for plugging the hydrophobic vestibule of AQP1 ion channels[3].

  • The Furan Ring: Serves as an electron-rich aromatic bioisostere for phenyl or thiophene rings. It dictates the spatial geometry of the molecule, projecting the terminal functional groups at an optimal ~120° angle.

  • The Carbohydrazide Moiety: A bifunctional powerhouse. It acts as a bidentate ligand capable of sequestering transition metals (Cu²⁺, Fe²⁺) essential for bacterial survival, and it provides the primary reactive site for synthesizing extended heterocyclic libraries[5].

P Core 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide M1 2,5-Dimethylphenoxy Group (Lipophilic Domain) Core->M1 M2 Furan Ring (Aromatic Core) Core->M2 M3 Carbohydrazide Moiety (H-Bonding/Nucleophile) Core->M3 T1 Membrane Permeability & AQP1 Ion Channel Blockade M1->T1 T2 Bioisosteric Receptor Binding M2->T2 T3 Metal Chelation & Schiff Base Formation M3->T3

Caption: Pharmacophore mapping illustrating the functional causality of the compound's structural domains.

Synthetic Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the synthesis of this compound must follow a self-validating workflow. The optimal route involves a two-step process: a Williamson ether synthesis followed by hydrazinolysis. The choice of reagents and solvents is deliberately engineered to drive the reaction to completion while minimizing the need for complex chromatographic purification[1].

G A 2,5-Dimethylphenol + Methyl 5-(chloromethyl)furoate B Methyl 5-[(2,5-dimethylphenoxy) methyl]furan-2-carboxylate A->B K2CO3, DMF 80°C, 4h C Target Compound: 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide B->C NH2NH2·H2O, EtOH Reflux, 6h

Caption: Two-step synthetic workflow for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide.

Step-by-Step Protocol

Step 1: Williamson Etherification (Synthesis of the Ester Intermediate)

  • Preparation: Dissolve 1.0 equivalent of 2,5-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated, drastically enhancing its nucleophilicity.

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol but weak enough to prevent the unwanted saponification of the ester group in the subsequent step.

  • Coupling: Dropwise, add 1.0 equivalent of methyl 5-(chloromethyl)furan-2-carboxylate. Elevate the temperature to 80°C and stir for 4 hours.

  • Workup: Quench the reaction with ice water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate ester.

Step 2: Hydrazinolysis (Synthesis of the Target Carbohydrazide)

  • Reaction Setup: Dissolve the intermediate ester (1.0 eq) in absolute ethanol. Add an excess (2.5 eq) of hydrazine monohydrate (NH₂NH₂·H₂O)[1].

  • Reflux: Heat the mixture to reflux (80–90°C) for 6 hours.

    • Causality: The reaction relies on nucleophilic acyl substitution. Ethanol is the optimal solvent because the starting ester is highly soluble at reflux, whereas the highly polar, hydrogen-bonding carbohydrazide product becomes insoluble as the reaction cools.

  • Isolation: Allow the reaction mixture to cool to 0–5°C. The spontaneous precipitation of the product drives the equilibrium forward (Le Chatelier's Principle). Isolate the pure 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide via vacuum filtration and wash with cold ethanol[1].

Downstream Derivatization and Biological Applications

The true value of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide lies in its application as a precursor for advanced therapeutics.

A. Aquaporin-1 (AQP1) Ion Channel Modulation in Oncology

Recent breakthroughs have identified phenoxymethylfuran derivatives as potent, selective blockers of the AQP1 ion channel[3]. AQP1 dual water/ion channels are heavily implicated in the rapid cell migration and invasiveness of high-grade cancers (e.g., endometrial and glioblastoma). The 2,5-dimethylphenoxy moiety is theorized to intercalate into the intracellular loop D gating domain of AQP1, blocking cationic conductance without impairing osmotic water flux. This specific carbohydrazide can be further derivatized to optimize this binding affinity[3].

B. Antimicrobial Schiff Base Derivatization

Carbohydrazides readily condense with aromatic aldehydes to form hydrazone Schiff bases. These derivatives exhibit profound antimicrobial and antitubercular activity[2]. The mechanism of action often involves the sequestration of intracellular iron or copper, leading to the generation of localized reactive oxygen species (ROS) that destroy bacterial cell walls[5].

Standard Derivatization Protocol: Equimolar amounts of the synthesized carbohydrazide and a target aldehyde (e.g., 4-fluorobenzaldehyde) are refluxed in absolute ethanol with a catalytic amount of glacial acetic acid for 3–5 hours. The resulting Schiff base precipitates upon cooling and is recrystallized from ethanol[1].

Analytical Characterization Standards

To validate the successful synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, researchers must cross-reference their analytical data against the following expected spectral benchmarks.

Table 2: Expected Analytical Spectral Data

Analytical TechniqueSignal / ShiftStructural Assignment
FT-IR (KBr, cm⁻¹) 3320, 3210N-H stretching (primary and secondary amines of the hydrazide)
FT-IR (KBr, cm⁻¹) 1665C=O stretching (Amide I band, highly characteristic)
FT-IR (KBr, cm⁻¹) 1240, 1050C-O-C stretching (Phenoxymethyl ether linkage)
¹H-NMR (DMSO-d₆, ppm) 9.65 (s, 1H)-CO-NH- proton (Broad singlet, exchangeable with D₂O)
¹H-NMR (DMSO-d₆, ppm) 6.60 - 7.10 (m, 5H)Aromatic protons (2 Furan protons + 3 Phenyl protons)
¹H-NMR (DMSO-d₆, ppm) 5.05 (s, 2H)-O-CH₂- (Methylene linker bridging furan and phenol)
¹H-NMR (DMSO-d₆, ppm) 4.45 (br s, 2H)-NH₂ protons (Exchangeable with D₂O)
¹H-NMR (DMSO-d₆, ppm) 2.25, 2.15 (s, 6H)-CH₃ (Aromatic methyl groups on the phenoxy ring)

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 580395, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid." PubChem. URL:[Link]

  • Koca, M., et al. "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety." Journal of Research in Pharmacy (2022). URL:[Link]

  • Kourghi, M., et al. "Reducing the Invasiveness of Low- and High-Grade Endometrial Cancers in Both Primary Human Cancer Biopsies and Cell Lines by the Inhibition of Aquaporin-1 Channels." International Journal of Molecular Sciences (2023). URL:[Link]

  • E. A. E. B., et al. "Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents." Chem. Pharm. Bull. (2016). URL:[Link]

  • Brogyányi, T., et al. "A review of hydrazide-hydrazone metal complexes' antitumor potential." Frontiers in Chemistry (2024). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide: Properties, Synthesis, and Potential Applications

Executive Summary: This technical guide provides a comprehensive overview of the furan-based hydrazide derivative, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. The furan scaffold is a well-established privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive overview of the furan-based hydrazide derivative, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. The furan scaffold is a well-established privileged structure in medicinal and materials chemistry, while the carbohydrazide moiety is a critical pharmacophore in numerous therapeutic agents. This document delineates the molecular formula and weight of the title compound, proposes a robust, multi-step synthetic pathway, and outlines a standard characterization workflow for structural verification. Furthermore, by examining structurally related compounds and the known bioactivity of its constituent motifs, this guide explores the potential applications of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide as a candidate for drug discovery and agrochemical research, inviting further investigation into its therapeutic and practical utility.

Introduction to Furan-Hydrazide Conjugates

In the landscape of modern chemical research, the strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design and the development of novel functional materials. The furan ring, a five-membered aromatic heterocycle, is a core component in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a structural mimic for other aromatic systems make it a highly versatile scaffold.

Parallel to this, the carbohydrazide functional group (-CONHNH₂) is renowned for its role in medicinal chemistry. It serves as a key structural element in various approved drugs, prized for its ability to form stable complexes with metal ions and engage in extensive hydrogen bonding, which is critical for target binding and modulating pharmacokinetic properties.

The compound 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide represents a thoughtful hybridization of these two important chemical motifs. It integrates the furan core, a phenoxy ether linkage common in agrochemicals like the fungicide Mandestrobin[3][4][5], and the biologically active carbohydrazide tail. This guide serves to establish the fundamental chemical identity of this molecule and provide a framework for its synthesis and future investigation.

Physicochemical and Computed Properties

While direct experimental data for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is not extensively documented in public repositories, its core properties can be accurately derived from its known carboxylic acid precursor, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid.[6] The conversion from a carboxylic acid (-COOH) to a carbohydrazide (-CONHNH₂) involves the formal replacement of the hydroxyl (-OH) group with a hydrazinyl (-NHNH₂) group. This modification results in a net change to the molecular formula of +N₂H.

Based on this established transformation, the key properties of the title compound are calculated and summarized below.

PropertyValueData Source
Molecular Formula C₁₄H₁₆N₂O₃Calculated
Molecular Weight 260.29 g/mol Calculated
IUPAC Name 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazideStandard Nomenclature
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 4Calculated
LogP (Partition Coeff.) 2.5 - 3.0Estimated from Analogs
Precursor CAS Number 364736-60-7PubChem[6]

Note: Properties are calculated based on the structure and data from its carboxylic acid precursor. Experimental validation is required for confirmation.

Synthesis and Characterization

A logical and efficient synthetic route is paramount for enabling further research into any novel compound. The synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide can be reliably achieved through a two-step process starting from commercially available or readily accessible precursors.

Retrosynthetic Analysis

The proposed synthesis begins with the disconnection of the carbohydrazide C-N bond, identifying the corresponding furan-2-carboxylate ester as the immediate precursor. This ester, in turn, can be disconnected at the ether C-O bond, leading back to 2,5-dimethylphenol and a suitable 5-(halomethyl)furan-2-carboxylate derivative. This pathway leverages two robust and high-yielding classical reactions: the Williamson ether synthesis and hydrazinolysis.

G Target 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide Ester Methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate Target->Ester Hydrazinolysis Phenol 2,5-Dimethylphenol Ester->Phenol Williamson Ether Synthesis FuranEster Methyl 5-(chloromethyl)furoate Ester->FuranEster Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

Expert Rationale: This protocol is designed for efficiency and purity. The Williamson ether synthesis (Step 1) is a classic method for forming ethers; using potassium carbonate as a mild base prevents side reactions, and a polar aprotic solvent like acetone facilitates the SN2 reaction. The subsequent hydrazinolysis (Step 2) is a standard and typically clean conversion of an ester to a hydrazide, where refluxing in ethanol provides the necessary energy while being an excellent solvent for both the reactant and reagent.

Step 1: Synthesis of Methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate

  • To a stirred solution of 2,5-dimethylphenol (1.0 eq) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add a solution of methyl 5-(chloromethyl)furoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain the pure methyl ester intermediate.

Step 2: Synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

  • Dissolve the purified ester from Step 1 (1.0 eq) in absolute ethanol (15 mL/mmol).

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

  • Heat the reaction mixture to reflux (approx. 78°C) for 6-8 hours, monitoring by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove excess hydrazine hydrate and other impurities.

  • Dry the product under vacuum to yield the final 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide as a solid.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-faceted analytical approach is required. Each technique provides orthogonal, confirmatory data.

G cluster_0 Structural Verification cluster_1 Functional Group & Purity NMR_H ¹H NMR (Proton Environment) NMR_C ¹³C NMR (Carbon Skeleton) MS Mass Spectrometry (Molecular Weight) IR FT-IR (Functional Groups) HPLC HPLC (Purity Assessment) Synthesized_Compound Final Product Synthesized_Compound->NMR_H Synthesized_Compound->NMR_C Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->HPLC

Caption: Standard workflow for chemical characterization.

  • ¹H and ¹³C NMR: Will confirm the connectivity of atoms and the presence of all expected proton and carbon environments (furan ring, aromatic ring, methyl groups, methylene bridge, and hydrazide protons).

  • Mass Spectrometry (MS): Will verify the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 261.12.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, including N-H stretches (around 3200-3400 cm⁻¹), C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-O-C stretches of the ether and furan (around 1000-1250 cm⁻¹).

Potential Biological Activity and Applications

The therapeutic or industrial potential of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide can be inferred from the known activities of its structural components.

  • Antifungal Activity: The 2,5-dimethylphenoxy moiety is a key feature of the commercial fungicide Mandestrobin.[3][4] This compound functions by inhibiting mitochondrial respiration in fungi.[5] The presence of this same group in the title compound suggests a strong potential for antifungal activity, making it a candidate for development in agriculture or as a treatment for fungal infections in humans.

  • Antimicrobial and Anticancer Activity: Furan-hydrazide derivatives are a well-studied class of compounds with a broad range of biological activities. Numerous studies have demonstrated their efficacy as antibacterial, anticonvulsant, anti-inflammatory, and anticancer agents. The mechanism often involves the chelation of metal ions essential for enzymatic processes or the inhibition of specific enzymes through targeted binding.

  • Drug Development Intermediate: Beyond its own potential bioactivity, this molecule serves as a valuable synthetic intermediate. The terminal -NH₂ group of the hydrazide can be readily functionalized to create a diverse library of Schiff bases or N-acyl derivatives, enabling systematic Structure-Activity Relationship (SAR) studies to optimize for a desired biological target.

Conclusion

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a synthetically accessible molecule with a compelling chemical architecture. With a calculated molecular formula of C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol , it combines the privileged furan scaffold with the biologically significant phenoxy and carbohydrazide moieties. The proposed two-step synthesis provides a reliable pathway for its production, enabling the comprehensive characterization and biological evaluation necessary to unlock its potential. Based on strong structural analogy to known fungicides and a wide range of bioactive furan-hydrazides, this compound stands as a promising candidate for further investigation in the fields of agrochemical development and medicinal chemistry.

References

  • PubChem. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • American Elements. 5-[(dimethylamino)methyl]furan-2-carbohydrazide. American Elements. [Link]

  • Natural Products Atlas. compound npa014760. Natural Products Atlas. [Link]

  • Google Patents. Fungicide composition - CN101524076A. Google.
  • Journal of Pesticide Science. Research and Development of a Novel Fungicide 'Mandestrobin'. J-STAGE. [Link]

  • Google Patents. Efficient method for preparing 2,5-dimethylfuran - US8324409B2. Google.
  • National Center for Biotechnology Information. Chemistry, biological activity, and uses of formamidine pesticides. PMC - NIH. [Link]

  • National Center for Biotechnology Information. 5-(Hydroxymethyl)furan-2-carbaldehyde. PMC. [Link]

  • PubChem. Mandestrobin. National Center for Biotechnology Information. [Link]

  • World Health Organization. MANDESTROBIN. World Health Organization. [Link]

  • MDPI. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. MDPI. [Link]

  • SciSpace. Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. SciSpace. [Link]

  • ResearchGate. One Pot Synthesis of Pharmaceutical Intermediate 5-Dimethylaminomethyl-2-Furanmethanol from Bio-Derived Carbohydrates. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. 5.15 Mandestrobin (307) RESIDUE AND ANALYTICAL ASPECTS. FAO. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Schiff Bases from 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Executive Summary & Mechanistic Rationale

The synthesis of Schiff bases (azomethine derivatives) from furan-2-carbohydrazides is a cornerstone reaction in medicinal chemistry, yielding compounds with potent antimicrobial, antioxidant, and antiproliferative properties[1]. Specifically, utilizing 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide as the primary amine donor introduces a highly lipophilic 2,5-dimethylphenoxy moiety, which significantly enhances cellular permeability and target-binding affinity in biological assays.

The formation of the Schiff base is driven by a nucleophilic addition-elimination mechanism[2]. The primary amine of the carbohydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the characteristic carbon-nitrogen double bond (C=N) of the imine[3].

Causality in Experimental Design

As a self-validating synthetic system, every reagent and condition in this protocol is chosen with strict mechanistic causality:

  • Solvent (Absolute Ethanol): Schiff base condensation produces water as a byproduct. Using absolute (anhydrous) ethanol prevents the reaction equilibrium from shifting backward toward hydrolysis, thereby maximizing the yield. Furthermore, the product is typically less soluble in cold ethanol than the starting materials, allowing for spontaneous crystallization.

  • Catalyst (Glacial Acetic Acid): The reaction requires mild acidic conditions (pH 4.5–5.0). Glacial acetic acid perfectly balances the reaction by protonating the carbonyl oxygen (increasing its electrophilicity) without completely protonating the primary amine of the carbohydrazide. Stronger mineral acids would convert the amine into a non-nucleophilic ammonium salt, halting the reaction.

Mechanism R1 Carbohydrazide (Nucleophile) I2 Hemiaminal (Tetrahedral) R1->I2 Nucleophilic Attack R2 Carbonyl Compound (Electrophile) I1 Protonated Carbonyl [Activated] R2->I1 + H+ (AcOH) I1->I2 P Schiff Base (Azomethine C=N) I2->P - H2O (Dehydration)

Caption: Acid-catalyzed nucleophilic addition-elimination mechanism for Schiff base formation.

Self-Validating Experimental Workflow

The following protocol details the condensation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide with various substituted aromatic aldehydes.

Materials & Reagents
  • Substrate: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (1.0 equivalent)

  • Electrophile: Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.05 equivalents)

  • Solvent: Absolute Ethanol (Anhydrous, ≥99.5%)

  • Catalyst: Glacial Acetic Acid (Analytical grade)

  • TLC System: Silica gel 60 F254 plates; Mobile phase: Hexane/Ethyl Acetate (6:4 v/v)

Step-by-Step Synthesis Protocol

Step 1: Substrate Solubilization In a thoroughly dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.

Step 2: Electrophile and Catalyst Addition Add 10.5 mmol of the chosen aromatic aldehyde to the stirring solution. Once homogenized, add 3–4 drops of glacial acetic acid. Note: The slight excess of aldehyde ensures complete consumption of the more valuable carbohydrazide substrate.

Step 3: Reflux and In-Process Monitoring Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle. Maintain reflux for 4 to 8 hours. Self-Validation Check: Monitor the reaction via TLC every 2 hours. The reaction is deemed complete when the spot corresponding to the starting carbohydrazide disappears, and a new, less polar spot (the Schiff base) emerges.

Step 4: Precipitation and Isolation Upon completion, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize product precipitation. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove unreacted aldehyde and trace impurities.

Step 5: Purification (Recrystallization) Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimum volume of boiling ethanol (or a DMF/Ethanol mixture if poorly soluble). Allow the solution to cool slowly to room temperature to form high-purity crystalline needles. Filter and dry under a vacuum desiccator for 24 hours.

Workflow N1 1. Substrate Dissolution 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in Absolute Ethanol N2 2. Electrophile Addition Equimolar Aromatic Aldehyde + 3 drops AcOH N1->N2 N3 3. Reflux & Dehydration 78°C for 4-8 hours N2->N3 N4 4. In-Process Validation TLC Monitoring (Hexane:EtOAc 6:4) N3->N4 N5 5. Crystallization Cooling to 0-5°C to precipitate Schiff Base N4->N5 N6 6. Isolation & Purification Vacuum Filtration & Recrystallization N5->N6

Caption: Experimental workflow for the synthesis and isolation of furan-2-carbohydrazide Schiff bases.

Quantitative Data & Spectroscopic Benchmarks

To ensure the trustworthiness of the synthesized compounds, rigorous spectroscopic validation is required[4]. The successful formation of the Schiff base is confirmed by the disappearance of the primary amine signals and the appearance of the azomethine markers.

  • FT-IR Validation: Look for the disappearance of the NH2​ stretching bands (typically a doublet at 3300–3400 cm⁻¹) and the emergence of a sharp, strong ν(C=N) imine stretch at 1600–1625 cm⁻¹.

  • ¹H-NMR Validation: Confirm the absence of the broad NH2​ singlet (around 4.5 ppm) and identify the presence of a highly deshielded singlet corresponding to the azomethine proton ( CH=N ) between 8.10 and 8.60 ppm.

Table 1: Expected Physicochemical and Spectral Data for Synthesized Schiff Bases

Aldehyde Substrate (Ar-CHO)Expected Yield (%)Melting Point (°C)IR ν(C=N) (cm⁻¹)¹H-NMR (CH=N) (ppm)
Benzaldehyde82%165–16716108.25
4-Chlorobenzaldehyde86%182–18416158.30
4-Methoxybenzaldehyde79%158–16016058.18
4-Nitrobenzaldehyde89%205–20716208.45

(Note: Yields and spectral data are representative benchmarks based on standard furan-2-carbohydrazide Schiff base derivatives[3].)

References

  • Synthesis, spectroscopic characterization and biological evaluation studies of Schiff's base derived from naphthofuran-2-carbohydrazide... Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives Source: Atmiya University Repository URL:[Link]

  • Synthesis and Investigation of Antimicrobial and Antioxidant Activity of 3-Nitro-N1(aryl-methylene)-substituted-naphtho[2,1-b]furan-2-carbohydrazides Source: Semantic Scholar URL:[Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds Source: MDPI URL:[Link]

Sources

Application

Applications of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in heterocyclic synthesis

An In-Depth Guide to the Application of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in Modern Heterocyclic Synthesis Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Multifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in Modern Heterocyclic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug development, the furan ring system is a well-established "privileged scaffold."[1][2][3][4] Its presence in a multitude of clinically relevant molecules underscores its importance, often serving as a bioisostere for phenyl rings but with distinct electronic and metabolic properties.[1][5] Furan derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

This guide focuses on a particularly versatile synthetic precursor: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide . This molecule is strategically designed with three key features:

  • A Furan Core: Providing the foundational heterocyclic structure known for its biological relevance.

  • A Dimethylphenoxy Ether Linkage: This lipophilic group can enhance membrane permeability and offers potential for specific interactions within biological targets.

  • A Reactive Carbohydrazide Moiety: This functional group is a cornerstone of heterocyclic synthesis, acting as a potent nucleophile and a key component for building a variety of five-membered heterocyclic rings.[9]

The convergence of these features in a single molecule makes 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide an exceptionally valuable starting material for the synthesis of novel, complex heterocyclic systems with significant potential for pharmaceutical applications. This document provides detailed protocols and the underlying chemical principles for its use in constructing 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Part 1: Synthesis of the Core Reagent: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

The synthesis of the title carbohydrazide is a straightforward, multi-step process that begins with the corresponding carboxylic acid. The workflow is designed for efficiency and high purity of the final product, which is critical for subsequent reactions.

Workflow for Core Reagent Synthesis

A 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carboxylic acid B Esterification (MeOH, H₂SO₄ cat.) A->B Step 1 C Methyl 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carboxylate B->C D Hydrazinolysis (NH₂NH₂·H₂O, EtOH) C->D Step 2 E 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide (Target Reagent) D->E

Caption: Synthetic pathway to the target carbohydrazide reagent.

Protocol 1.1: Synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Rationale: This two-step protocol first converts the carboxylic acid to a more reactive methyl ester. The subsequent nucleophilic acyl substitution with hydrazine hydrate efficiently yields the desired carbohydrazide.[10] Ethanol is used as a solvent due to its ability to dissolve the ester and its miscibility with aqueous hydrazine.

Materials:

  • 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid[11]

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Sodium Bicarbonate (Saturated Solution)

  • Magnesium Sulfate (Anhydrous)

  • Ethanol (Absolute)

  • Hydrazine Hydrate (80% in water)

  • Rotary Evaporator, Magnetic Stirrer, Reflux Condenser

Procedure:

Step 1: Esterification

  • Suspend 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid (10.0 g, 40.6 mmol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Remove the ice bath and reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 150 mL of ethyl acetate and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate as an oil, which can be used directly in the next step.

Step 2: Hydrazinolysis

  • Dissolve the crude methyl ester from Step 1 in 150 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (10 mL, ~200 mmol) to the solution.

  • Reflux the mixture for 4-6 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Part 2: Application in the Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a key pharmacophore found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[12][13][14] The carbohydrazide serves as a versatile precursor for the construction of this ring system.

Reaction Principle: Synthesis via Thiosemicarbazide Intermediate

One of the most reliable methods involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes oxidative cyclodesulfurization to yield the 2-amino-1,3,4-oxadiazole derivative.[12] Reagents like tosyl chloride or iodine are effective for this cyclization.[15]

cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclodesulfurization A Furan-Carbohydrazide C Thiosemicarbazide Intermediate A->C B Aryl Isothiocyanate (R-NCS) B->C D Thiosemicarbazide Intermediate F 2-(Arylamino)-5-(Furan-2-yl) -1,3,4-Oxadiazole D->F E Tosyl Chloride / Pyridine E->F

Caption: Two-step synthesis of 1,3,4-oxadiazoles from a carbohydrazide.

Protocol 2.1: Synthesis of 2-(Phenylamino)-5-{5'-[(2,5-dimethylphenoxy)methyl]furan-2'-yl}-1,3,4-oxadiazole

Rationale: This protocol first forms the stable N-phenylthiosemicarbazide intermediate. The subsequent cyclization is mediated by tosyl chloride in pyridine; pyridine acts as both the solvent and the base to neutralize the HCl and thiotoluic acid byproducts, driving the reaction to completion under mild conditions.[15]

Materials:

  • 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

  • Phenyl isothiocyanate

  • Ethanol

  • Tosyl chloride

  • Pyridine (Anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (1.0 g, 3.6 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add phenyl isothiocyanate (0.49 g, 3.6 mmol) and reflux the mixture for 3 hours.

  • Cool the reaction mixture. The precipitated thiosemicarbazide intermediate is collected by filtration, washed with cold ethanol, and dried.

  • Suspend the dried thiosemicarbazide (1.0 g, 2.4 mmol) in 10 mL of anhydrous pyridine.

  • Cool the mixture in an ice bath and add tosyl chloride (0.55 g, 2.9 mmol) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 8-10 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure oxadiazole derivative.

Data Summary: Expected Characterization
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, NH), 7.6-7.0 (m, 8H, Ar-H), 6.8-6.6 (m, 2H, Furan-H), 5.1 (s, 2H, O-CH₂-Furan), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
MS (ESI+) m/z: [M+H]⁺ corresponding to C₂₁H₂₀N₃O₃

Part 3: Application in the Synthesis of 1,2,4-Triazoles

1,2,4-Triazole derivatives are integral to many pharmaceutical agents, most notably as potent antifungal drugs (e.g., fluconazole), and also possess antibacterial and antiviral activities.[16] The carbohydrazide-to-thiosemicarbazide pathway is a classical and highly effective route to this scaffold.

Reaction Principle: Base-Catalyzed Intramolecular Cyclization

Following the formation of the thiosemicarbazide intermediate (as in Protocol 2.1, Step 2), treatment with a strong base like sodium hydroxide induces an intramolecular cyclization with the elimination of water. This process yields the 1,2,4-triazole-3-thiol tautomer, which is typically the more stable form.[17]

A Thiosemicarbazide Intermediate B Aqueous NaOH, Reflux A->B Step 1 C Intramolecular Cyclization (-H₂O) B->C D 4-Aryl-5-(Furan-2-yl) -4H-1,2,4-triazole-3-thiol C->D A Furan-Carbohydrazide C Acid Catalyst (AcOH) Reflux A->C B Acetylacetone B->C D Condensation & Cyclization (-2H₂O) C->D E 1-Acyl-3,5-dimethyl-pyrazole Derivative D->E

Sources

Method

Application Notes and Protocols: Synthesis of Novel 1,3,4-Oxadiazoles from 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Authored by: Senior Application Scientist, Gemini Division Introduction: The Strategic Fusion of Furan and 1,3,4-Oxadiazole Scaffolds In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Fusion of Furan and 1,3,4-Oxadiazole Scaffolds

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a privileged heterocyclic scaffold. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities have cemented its importance in drug design.[1][2] This five-membered ring is a core component in a variety of therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Similarly, the furan ring is a prominent pharmacophore found in numerous natural products and synthetic drugs, valued for its contribution to molecular conformation and its versatile reactivity.[6] The strategic combination of these two motifs into a single molecular entity presents a compelling strategy for the development of novel compounds with potentially synergistic or enhanced pharmacological profiles.

This application note provides a detailed guide for researchers and drug development professionals on the utilization of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide as a versatile precursor for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles. We will detail the synthesis of the precursor itself, followed by three robust and reliable protocols for its cyclization into the target oxadiazole derivatives. Each protocol is accompanied by mechanistic insights and justifications for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of the Core Precursor: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

The journey to our target oxadiazoles begins with the preparation of the key carbohydrazide intermediate. This is efficiently achieved in a two-step sequence starting from commercially available materials. The workflow is designed for scalability and purity, yielding the precursor in high purity, ready for subsequent cyclization reactions.

Experimental Workflow: Precursor Synthesis

G reagent reagent process process product product A 2,5-Dimethylphenol + Methyl 5-(chloromethyl)furan-2-carboxylate B Step 1: Williamson Ether Synthesis A->B K2CO3, Acetone, Reflux C Methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate (Ester Intermediate) B->C D Step 2: Hydrazinolysis C->D Hydrazine Hydrate (NH2NH2·H2O), Ethanol, Reflux E 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (Final Precursor) D->E

Caption: Workflow for the two-step synthesis of the carbohydrazide precursor.

Protocol 1.1: Synthesis of Methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate (Ester Intermediate)
  • To a stirred solution of 2,5-dimethylphenol (1.0 eq) in acetone (15 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add methyl 5-(chloromethyl)furan-2-carboxylate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction (Williamson Ether Synthesis), facilitating the displacement of the chloride.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the pure ester intermediate as a white solid.

Protocol 1.2: Synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
  • Dissolve the purified ester intermediate (1.0 eq) from Protocol 1.1 in absolute ethanol (20 mL/mmol).

  • Add hydrazine hydrate (80% solution, 10.0 eq) to the solution.

    • Causality Note: A large excess of hydrazine hydrate is used to drive the nucleophilic acyl substitution reaction to completion, converting the ester into the desired hydrazide.

  • Heat the mixture to reflux for 6-8 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide.

CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point (°C)
Ester IntermediateC₁₅H₁₆O₄260.2885-90%~75-78
CarbohydrazideC₁₄H₁₆N₂O₃260.2990-95%~140-143
Table 1: Physicochemical data for the precursor synthesis intermediates and final product.

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

With the core precursor in hand, we present three distinct and reliable methods for its conversion into different classes of 1,3,4-oxadiazoles. The choice of method depends on the desired substituent at the 2-position of the oxadiazole ring.

Method A: Synthesis of 5-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-1,3,4-oxadiazole-2-thiol

This protocol yields a versatile 2-thiol substituted oxadiazole, where the thiol group can serve as a handle for further synthetic modifications. The reaction proceeds via cyclization with carbon disulfide.[3][7]

G A Carbohydrazide Precursor B CS₂ / KOH Ethanol, Reflux A->B C Potassium Dithiocarbazate Intermediate B->C Nucleophilic Attack D Acidification (e.g., dil. HCl) C->D Intramolecular Cyclization & Dehydration E 5-{5-[(...)]furan-2-yl}-1,3,4- oxadiazole-2-thiol D->E

Caption: Reaction scheme for the synthesis of 2-thiol-1,3,4-oxadiazoles.

Protocol 2.1: Cyclization with Carbon Disulfide
  • Dissolve 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (1.0 eq) in absolute ethanol (25 mL/mmol).

  • Add potassium hydroxide (KOH, 1.5 eq) and stir until it dissolves completely.

  • Add carbon disulfide (CS₂, 2.0 eq) dropwise to the solution at room temperature.

    • Causality Note: The carbohydrazide, in the presence of a strong base (KOH), reacts with CS₂ to form a potassium dithiocarbazate salt intermediate.

  • Heat the reaction mixture to reflux for 10-12 hours. Monitor progress by TLC.

  • After completion, cool the mixture and reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 by the dropwise addition of dilute hydrochloric acid (HCl).

  • A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure 2-thiol-1,3,4-oxadiazole derivative.

Method B: Synthesis of 2-Aryl-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3,4-oxadiazoles

This method allows for the introduction of various aryl or heteroaryl substituents by reacting the carbohydrazide with a corresponding carboxylic acid in the presence of a strong dehydrating agent, typically phosphorus oxychloride (POCl₃).[3][8]

G A Carbohydrazide Precursor + Aromatic Acid (Ar-COOH) B POCl₃ Reflux A->B C Diacylhydrazine Intermediate (in situ) B->C Acylation D 2-Aryl-5-{5-[(...)]furan-2-yl} -1,3,4-oxadiazole C->D Cyclodehydration

Caption: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via dehydrative cyclization.

Protocol 2.2: Dehydrative Cyclization with Aromatic Acids
  • In a round-bottom flask, create a mixture of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.1 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 mL per gram of hydrazide) to the mixture in a fume hood at 0 °C.

    • Causality Note: POCl₃ serves as both the solvent and a powerful dehydrating agent, facilitating the intramolecular cyclodehydration of the in-situ formed diacylhydrazine intermediate to form the stable aromatic oxadiazole ring.[9]

  • Slowly heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • The solid product will precipitate. Collect it by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Aromatic Acid (Ar-COOH)Product (Ar group)Approx. Time (h)Expected Yield
Benzoic AcidPhenyl485-90%
4-Chlorobenzoic Acid4-Chlorophenyl588-93%
4-Nitrobenzoic Acid4-Nitrophenyl490-95%
Isonicotinic AcidPyridin-4-yl680-85%
Table 2: Representative examples for Protocol 2.2.
Method C: Synthesis via Oxidative Cyclization of Schiff Base Intermediates

This two-step, one-pot alternative involves the initial formation of a hydrazone (Schiff base) by condensation with an aldehyde, followed by an oxidative cyclization to yield the 1,3,4-oxadiazole.[1][10]

Protocol 2.3: Oxidative Cyclization of In-Situ Generated Hydrazones
  • Dissolve 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (1.0 eq) and an aromatic aldehyde (1.1 eq) in glacial acetic acid (20 mL/mmol).

  • Add a few drops of concentrated sulfuric acid as a catalyst and stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.

  • To this mixture, add an oxidizing agent such as sodium bisulfite (NaHSO₃, 2.0 eq).

  • Heat the reaction mixture to reflux for 5-7 hours.

    • Causality Note: The initial acid-catalyzed condensation forms the N-acylhydrazone. The subsequent heating with an oxidizing agent induces an intramolecular cyclization with the loss of two protons and two electrons to form the aromatic oxadiazole ring.[9]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, then with a dilute NaHCO₃ solution, and finally with water again until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from an appropriate solvent.

Part 3: Spectroscopic Characterization of 1,3,4-Oxadiazole Products

Confirmation of the successful synthesis of the target 1,3,4-oxadiazole derivatives is achieved through standard spectroscopic techniques. The following table summarizes the key expected signals that verify the conversion of the carbohydrazide precursor to the oxadiazole ring.

TechniquePrecursor (Carbohydrazide)Product (1,3,4-Oxadiazole)Rationale for Change
IR (cm⁻¹) ~3300-3200 (N-H str), ~1640 (C=O str)Absence of N-H and C=O bands. Appearance of ~1610 (C=N str) and ~1070 (C-O-C str).[7][11]Disappearance of hydrazide functional groups and formation of the oxadiazole ring's characteristic bonds.
¹H NMR (δ ppm) Broad singlets for -NH-NH₂ (~9.5 and ~4.5 ppm)Absence of -NH-NH₂ signals.Loss of the hydrazide protons upon cyclization.
¹³C NMR (δ ppm) Signal for C=O at ~160-165 ppm.Two distinct signals for C2 and C5 of the oxadiazole ring at ~155-165 ppm.[12]Conversion of the carbonyl carbon into one of the two characteristic sp² carbons of the aromatic oxadiazole ring.
Mass Spec (MS) Molecular ion peak [M]⁺Molecular ion peak [M]⁺ corresponding to the cyclized product.The molecular weight will change according to the specific cyclization reaction performed.
Table 3: Key spectroscopic changes confirming oxadiazole formation.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and versatile platform for synthesizing novel 1,3,4-oxadiazole derivatives from the 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide precursor. The fusion of the furan and oxadiazole cores creates a promising scaffold for drug discovery programs. The synthesized compounds possess structural motifs found in molecules with known antitubercular, antibacterial, and antifungal activities.[4][13] Researchers are encouraged to use these methods to generate libraries of diverse analogs for screening in a wide range of biological assays. The 2-thiol derivative, in particular, offers a gateway to a vast chemical space through subsequent S-alkylation or S-arylation reactions, further expanding the potential for discovering new therapeutic leads.

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 1-15. Available from: [Link]

  • Kauthale, S., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemical Methodologies, 19. Available from: [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7649. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 19(6), 1438–1441. Available from: [Link]

  • Patel, R., et al. (2025). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. Available from: [Link]

  • Arumugam, S., & Ponnuswamy, S. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. Available from: [Link]

  • Al-Saidi, S. F. (2016). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. AL-Nahrain University, College of science, Chemistry Department. Available from: [Link]

  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C−C Bond Cleavage. Organic Letters. Available from: [Link]

  • Amer, H. H., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Journal of the Serbian Chemical Society, 83(10), 1145-1158. Available from: [Link]

  • Singh, S., & Sharma, P. K. (2020). Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities. Der Pharma Chemica, 12(4), 1-11. Available from: [Link]

  • ResearchGate. (2021). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

  • Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available from: [Link]

  • Al-Juboori, A. M. J., et al. (2022). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Egyptian Journal of Chemistry, 65(8), 223-231. Available from: [Link]

  • Kudelko, A., & Staszewska-Krajewska, O. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2375. Available from: [Link]

  • Kumar, P., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 5(1), 265-271. Available from: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced and Applied Biology Research, 12(2), 167-181. Available from: [Link]

  • ResearchGate. (2017). Scheme (2)-1,3,4-Oxadiazols synthesis steps. Available from: [Link]

  • Sumitomo Chemical. (2017). Research and Development of a Novel Fungicide 'Mandestrobin'. Sumitomo Kagaku, 2017-I. Available from: [Link]

  • Dumesic, J. A., et al. (2012). Efficient method for preparing 2,5-dimethylfuran. US Patent 8,324,409 B2.
  • Hu, C., et al. (2019). Conversion of biomass-derived monosaccharides to 2-methylfuran in supercritical acetone. Green Chemistry, 21(18), 5058-5067. Available from: [Link]

Sources

Application

Application Note: Synthesis and Characterization of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide Metal Complexes

Target Audience: Inorganic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Rationale The develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Rationale

The development of novel transition metal complexes utilizing carbohydrazide-derived ligands is a rapidly expanding frontier in medicinal inorganic chemistry. Ligands containing the furan-2-carbohydrazide moiety are highly valued for their ability to form stable, biologically active chelates with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II)[1].

The specific ligand discussed in this protocol, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (L) , is rationally designed for enhanced pharmacological performance.

  • The 2,5-Dimethylphenoxy Group: Imparts significant lipophilicity to the molecule. According to Overton’s concept of cell permeability, increased lipid solubility facilitates the transport of the complex across the lipid bilayer of microbial or cancer cell membranes.

  • The Furan-2-Carbohydrazide Core: Acts as a robust bidentate ligand. It coordinates to the metal center via the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group, forming a thermodynamically stable five-membered chelate ring [2].

Upon complexation, the polarity of the metal ion is heavily reduced due to the partial sharing of its positive charge with the donor groups and the delocalization of π -electrons over the chelate ring (Tweedy’s chelation theory). This enhances the lipophilic character of the central metal atom, significantly boosting its antimicrobial and cytotoxic efficacy compared to the free ligand [3].

SAR Core Ligand Core Structure Sub1 2,5-Dimethylphenoxy Group Core->Sub1 Sub2 Furan Ring Core->Sub2 Sub3 Carbohydrazide Moiety Core->Sub3 Sub4 Transition Metal (Cu, Ni, Co, Zn) Core->Sub4 Complexation Act1 Enhanced Lipophilicity & Membrane Permeation Sub1->Act1 Act2 Structural Rigidity & Pi-Pi Stacking Sub2->Act2 Act3 Bidentate (O, N) Chelation Sub3->Act3 Act4 Redox Activity & Biological Targeting Sub4->Act4 Act3->Sub4 Stabilizes

Figure 1: Structure-Activity Relationship (SAR) and logical causality of the ligand-metal complex.

Experimental Design & Self-Validating Principles

This protocol describes the synthesis of mononuclear metal complexes with the general formula [ML₂Cl₂] .

Causality of Methodological Choices
  • Solvent Selection (Ethanol): Absolute ethanol is utilized because both the metal chlorides and the free ligand exhibit moderate-to-high solubility at reflux temperatures (70–80°C). Conversely, the resulting metal complexes are highly insoluble in ethanol at room temperature, driving the reaction equilibrium forward and allowing for easy isolation via vacuum filtration [1].

  • pH Optimization (6.5–7.0): The addition of a sodium acetate buffer is critical. It is not merely for pH adjustment; it buffers the solution to prevent the premature acid-catalyzed hydrolysis of the carbohydrazide linkage. Furthermore, it stabilizes the coordination environment, ensuring the ligand binds in its neutral keto form rather than undergoing unpredictable enolization[2].

  • Self-Validation via Molar Conductivity: To ensure the integrity of the protocol, molar conductivity must be measured post-synthesis. Values below 15 Ω⁻¹ cm² mol⁻¹ in DMSO confirm the non-electrolytic nature of the complexes. This validates that the chloride ions are coordinated within the inner coordination sphere (forming [ML₂Cl₂]) rather than acting as outer-sphere counter-ions [1].

Step-by-Step Synthesis Protocol

Reagents and Equipment
  • Ligand: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (Pre-synthesized via hydrazinolysis of the corresponding ethyl ester).

  • Metal Salts: CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂ (Analytical Grade).

  • Solvents: Absolute ethanol, diethyl ether, DMSO (for characterization).

  • Additives: Sodium acetate (anhydrous).

  • Equipment: 100 mL round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, vacuum filtration apparatus (Buchner funnel).

Workflow: Synthesis of [ML₂Cl₂] Complexes
  • Ligand Preparation: Dissolve 2.0 mmol (approx. 520 mg) of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in 25 mL of hot absolute ethanol in a 100 mL round-bottom flask. Stir until the solution is completely clear.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the respective metal chloride (e.g., 170 mg of CuCl₂·2H₂O) in 15 mL of hot absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution over 10 minutes. A distinct color change should be observed immediately (e.g., from colorless to dark green for Copper), indicating the initiation of coordination.

  • Refluxing: Attach a reflux condenser and heat the mixture to 75°C. Reflux continuously for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Chloroform/Methanol 9:1) to ensure the disappearance of the free ligand spot.

  • pH Adjustment: After 4 hours, add 2-3 mL of an aqueous sodium acetate solution (10% w/v) to adjust the pH of the reaction mixture to 6.5–7.0. Continue refluxing for an additional 1 hour. Note: This step triggers the quantitative precipitation of the complex.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the microcrystalline precipitate under vacuum. Wash the solid thoroughly with cold distilled water (to remove unreacted metal salts and sodium acetate), followed by cold ethanol (10 mL), and finally diethyl ether (10 mL) to remove any unreacted ligand and facilitate rapid drying.

  • Drying: Dry the isolated complexes in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Workflow L Ligand (L) 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide Solv Dissolve in Hot Ethanol (1:2 M:L Molar Ratio) L->Solv M Metal Salt (MCl2·nH2O) M = Cu(II), Ni(II), Co(II), Zn(II) M->Solv Reflux Reflux at 75°C for 4-6 hours Solv->Reflux pH Adjust pH to 6.5-7.0 (Sodium Acetate) Reflux->pH Precip Precipitation of Metal Complex [ML2Cl2] pH->Precip Wash Filter, Wash (EtOH/Et2O), Dry in Vacuo Precip->Wash

Figure 2: Step-by-step experimental workflow for metal complex synthesis.

Quantitative Data & Expected Characterization

Proper characterization is required to validate the structural integrity of the synthesized complexes. The analytical data should align with an octahedral geometry for Cu(II), Ni(II), and Co(II) complexes, where the ligand acts as a neutral bidentate O,N-donor, and the two chloride ions occupy the remaining axial positions [3].

Table 1: Expected Physicochemical and Analytical Data for [ML₂Cl₂] Complexes

ComplexEmpirical FormulaExpected ColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μ_eff, B.M.)
Cu(II) [Cu(L)₂Cl₂]Dark Green72 - 78> 2508.21.82 - 1.95
Ni(II) [Ni(L)₂Cl₂]Light Green68 - 74> 2506.53.15 - 3.30
Co(II) [Co(L)₂Cl₂]Pink / Brown65 - 70> 2507.14.89 - 5.10
Zn(II) [Zn(L)₂Cl₂]Off-White75 - 82240 - 2455.8Diamagnetic

Note: Molar conductance values < 15 Ω⁻¹ cm² mol⁻¹ (measured in 10⁻³ M DMSO at 25°C) confirm that all complexes are non-electrolytes. Magnetic moment values confirm the spin-free octahedral geometry of the transition metals.

References

  • Title: Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation Source: Bioinorganic Chemistry and Applications (via PubMed Central) URL: [Link]

  • Title: N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling Source: BMC Chemistry (via PubMed Central) URL: [Link]

  • Title: Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazid Source: Der Pharma Chemica URL: [Link]

Method

Application Notes and Protocols for Achieving High-Purity 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide through Crystallization

Abstract This document provides a comprehensive guide to developing and implementing robust crystallization protocols for obtaining high-purity 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. As the purity of acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing and implementing robust crystallization protocols for obtaining high-purity 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. As the purity of active pharmaceutical ingredients (APIs) is a critical determinant of safety and efficacy, this guide offers a systematic approach for researchers, scientists, and drug development professionals. We delve into the foundational principles of crystallization, outline detailed methodologies for solvent screening and optimization of crystallization conditions, and provide protocols for common techniques including cooling crystallization and anti-solvent crystallization. Furthermore, this guide addresses the critical aspect of polymorphism and details essential analytical techniques for the characterization of the final crystalline product.

Introduction: The Critical Role of Purity and Crystalline Form

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a molecule of significant interest in pharmaceutical research. The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Crystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[1][2] It is a process where a solid form is generated from a solution, melt, or vapor phase, involving the formation of a highly ordered crystal lattice.[3] The success of crystallization lies in its ability to selectively separate the desired compound from impurities, which remain in the solution or are excluded from the growing crystal lattice.

Beyond purification, the crystalline form of an API is of paramount importance. Different crystalline forms of the same compound are known as polymorphs.[4][5][6] Polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which can have profound implications for the drug's performance and manufacturability.[4][6] Therefore, controlling the crystallization process to consistently produce a specific, stable polymorphic form is a critical aspect of drug development.[3][7]

This guide will provide the necessary theoretical background and practical protocols to empower researchers to develop a tailored crystallization strategy for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, ensuring high purity and control over its solid-state form.

Foundational Principles of Crystallization

Successful crystallization is contingent on a thorough understanding of the underlying principles of solubility, supersaturation, nucleation, and crystal growth.

  • Solubility: The cornerstone of crystallization is the differential solubility of the compound of interest in a given solvent at different temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but have limited solubility for it at lower temperatures.[8][9]

  • Supersaturation: This is the thermodynamic driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium. Supersaturation can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[3][10]

  • Nucleation: This is the initial step in crystal formation, where a small number of molecules come together to form a stable, ordered nucleus.[] Nucleation can be primary (spontaneous) or secondary (induced by existing crystals).[] The rate of nucleation is a critical parameter that influences the number and size of the resulting crystals.

  • Crystal Growth: Once a stable nucleus has formed, it grows by the successive addition of more molecules from the supersaturated solution. The rate of crystal growth, in conjunction with the rate of nucleation, determines the final crystal size distribution.

Strategic Approach to Crystallization Method Development

A systematic approach is essential for developing an efficient and reproducible crystallization protocol. The following workflow outlines the key stages:

Crystallization_Development_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-Up Compound_Characterization Initial Compound Characterization Solvent_Screening Systematic Solvent Screening Compound_Characterization->Solvent_Screening Solubility Data Method_Selection Preliminary Method Selection Solvent_Screening->Method_Selection Suitable Solvents Parameter_Optimization Process Parameter Optimization (Cooling Rate, Concentration) Method_Selection->Parameter_Optimization Initial Protocol Polymorph_Screening Polymorph & Solvate Screening Parameter_Optimization->Polymorph_Screening Optimized Conditions Protocol_Validation Protocol Validation & Robustness Polymorph_Screening->Protocol_Validation Target Form Scale_Up Scale-Up Considerations Protocol_Validation->Scale_Up Final_Characterization Final Product Characterization Scale_Up->Final_Characterization

Figure 1: A systematic workflow for developing a robust crystallization process.

Initial Compound Characterization

Before embarking on crystallization experiments, it is beneficial to have some basic information about 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, such as its melting point and any known solubility data. This information can guide the initial solvent selection.

Systematic Solvent Screening

The choice of solvent is arguably the most critical factor in crystallization.[8] A systematic screening of a range of solvents with varying polarities is the first practical step.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of the crude 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[1]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Evaluation: Based on these observations, classify each solvent as "good," "moderate," or "poor" for crystallization.

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesBoiling Point (°C)Polarity
Protic Water100High
Methanol65High
Ethanol78High
Isopropanol82Medium
Aprotic Polar Acetone56Medium
Acetonitrile82Medium
Ethyl Acetate77Medium
Tetrahydrofuran (THF)66Medium
Aprotic Non-polar Toluene111Low
Heptane/Hexane~98/~69Low
Dichloromethane (DCM)40Low

Note: The selection should consider the "like dissolves like" principle; the polarity of the solvent should be matched to the polarity of the compound.[15][16]

Detailed Crystallization Protocols

Based on the results of the solvent screening, one or more suitable solvents or solvent systems can be selected for further optimization. Below are detailed protocols for two common crystallization techniques.

Protocol 2: Single-Solvent (Cooling) Crystallization

This is the most common and straightforward crystallization method, suitable when a single solvent with a steep solubility-temperature profile is identified.

  • Dissolution: In an appropriately sized flask, add the crude 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. Add the chosen solvent and heat the mixture to boiling (or near boiling) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be performed quickly to prevent premature crystallization.[17]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[3][10] The two solvents must be miscible.[1][8]

  • Dissolution: Dissolve the crude 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility. Cooling the solution can also promote crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2.

Table 2: Common Solvent-Antisolvent Pairs

"Good" Solvent"Anti-Solvent"
EthanolWater, Diethyl Ether, Hexane
AcetoneWater, Hexane
DichloromethaneHexane, Pentane
TetrahydrofuranHexane, Water

Process Parameter Optimization

To achieve the highest purity and a consistent crystal form, it is essential to optimize several process parameters.

  • Concentration: The initial concentration of the compound in the hot solvent can affect the crystal size and yield. A solution that is too concentrated may "oil out" or precipitate as an amorphous solid.

  • Agitation: Stirring can influence nucleation and crystal growth. While gentle stirring can promote homogeneity, vigorous agitation can lead to secondary nucleation and the formation of smaller crystals.

Parameter_Influence Cooling_Rate Cooling Rate Crystal_Purity Crystal_Purity Cooling_Rate->Crystal_Purity Slow = Higher Crystal_Size Crystal_Size Cooling_Rate->Crystal_Size Slow = Larger Polymorphic_Form Polymorphic_Form Cooling_Rate->Polymorphic_Form Affects Stability Concentration Concentration Concentration->Crystal_Purity Optimal = Higher Concentration->Crystal_Size Agitation Agitation Agitation->Crystal_Size Vigorous = Smaller

Figure 2: Key process parameters influencing crystal attributes.

Characterization of the Crystalline Product

After obtaining the crystalline 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, it is crucial to characterize its purity and solid-state form.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound.

    • Melting Point: A sharp melting point range is indicative of high purity. Impurities tend to broaden and depress the melting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) of a substance.[7][18] Each polymorph has a unique diffraction pattern.[7]

    • Differential Scanning Calorimetry (DSC): Provides information on melting point, heat of fusion, and can detect polymorphic transitions.

    • Thermogravimetric Analysis (TGA): Used to determine the presence of bound solvent (solvates) or water (hydrates).

    • Microscopy: To visually inspect the crystal habit (shape) and size distribution.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form - Solution is not sufficiently supersaturated.- Compound is too soluble in the cold solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent.- Try a different solvent or an anti-solvent method.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the compound.- Add more of the "good" solvent to the hot solution.- Reheat the mixture and allow it to cool more slowly.- Choose a solvent with a lower boiling point.[16]
Low recovery - Compound is too soluble in the cold solvent.- Insufficient cooling time.- Cool the solution for a longer period or at a lower temperature.- Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.
Poor purity - Inappropriate solvent choice.- Cooling was too rapid, trapping impurities.- Rescreen for a more selective solvent.- Ensure slow, undisturbed cooling. Recrystallize the material a second time.

Conclusion

The crystallization of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a critical step in obtaining a high-purity material suitable for pharmaceutical applications. By following a systematic approach of solvent screening, method selection, and process optimization, researchers can develop a robust and reproducible crystallization protocol. Careful control over parameters such as cooling rate and concentration is paramount to achieving the desired crystal size, purity, and polymorphic form. The analytical characterization of the final product is an indispensable step to ensure its quality and consistency. This guide provides the foundational knowledge and practical steps to successfully navigate the challenges of crystallizing this novel compound.

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • BOC Sciences.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Syrris. (2024, October 22).
  • Scribd. (2017, April 13). Factors Influencing Crystal Growth | PDF.
  • Polymorphism in Pharmaceutical Products. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Micropore Technologies. Active Pharmaceutical Ingredient (API)
  • Jagiellońskie Centrum Innowacji.
  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • How to Grow X-Ray Quality Crystals. (n.d.).
  • Guide for crystalliz
  • Mirai Intex. (2024, July 25).
  • Benchchem. Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • SOP: CRYSTALLIZ
  • EBSCO. Growing Crystals | Science | Research Starters.
  • American Mineralogist - GeoScienceWorld. (2018, July 2). Some Factors Influencing Crystal Habit*.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • CRYSTAL CHARACTERIZ
  • Determination of Phase Purity by Powder X-ray Diffraction. (n.d.).
  • Vapourtec. (2024, May 17).
  • Loughborough University Research Repository. (2017, June 20).
  • Scribd.
  • PeerJ. (2024, August 16). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides.
  • MDPI. (2001, August 31).
  • ChemicalBook. Furan-2-carbohydrazide synthesis.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025, January 17).
  • Googleapis.com. (2022, June 21). AGROCHEMICAL FORMULATIONS COMPRISING CRYSTALLINE FORM A OF 4-[(6-CHLORO-3-PYRIDYLMETHYL)(2,2-DIFLUOROETHYL)AMINO]FURAN-2(5H)-ONE.
  • (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide - PMC. (n.d.).
  • Google Patents. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.
  • ResearchGate. Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide | Request PDF.
  • Research and Development of a Novel Fungicide 'Mandestrobin'. (n.d.).
  • MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.

Sources

Application

Application Note: A General Protocol for the In Vitro Evaluation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in Cell Culture

Abstract The furan-2-carbohydrazide scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Research ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan-2-carbohydrazide scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Research has identified compounds within this class exhibiting anticancer, antimicrobial, and antibiofilm properties.[2][3] This application note presents a comprehensive and adaptable protocol for the initial in vitro characterization of the novel compound, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. The described workflow is designed for researchers in drug discovery and cell biology to assess the compound's impact on cell viability and proliferation, determine its potency through dose-response analysis, and establish a foundation for subsequent mechanistic studies. The protocol emphasizes robust experimental design, including appropriate controls and data analysis procedures, to ensure the generation of reliable and reproducible results, a cornerstone of preclinical drug evaluation.[4][5]

Introduction: Scientific Context and Assay Principle

The discovery of new bioactive small molecules is a critical endeavor in pharmaceutical research. Cell-based assays provide the foundational data for this process, offering insights into a compound's potential therapeutic efficacy and toxicity.[4][6] The target compound, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, belongs to a chemical class with established biological relevance. For instance, certain furan-carbohydrazide derivatives have demonstrated cytotoxic activity against human cancer cell lines like A549.[3] Related structures are also explored as fungicides, sometimes acting by disrupting mitochondrial function or other vital cellular processes.[7][8]

This guide details a protocol centered around a metabolic-based cell viability assay. The core principle of these assays is to quantify the metabolic activity of a cell population, which serves as a proxy for the number of viable, healthy cells.[6][9] NAD(P)H-dependent cellular oxidoreductase enzymes, which are active only in living cells, reduce a substrate (e.g., yellow tetrazolium salt MTT or blue resazurin) into a colored or fluorescent product.[6] The intensity of the resulting signal is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation) induced by the test compound.

Materials and Reagents

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Biosafety Cabinet (Class II)

  • Microplate Reader (absorbance or fluorescence capabilities)

  • Inverted Microscope

  • Multichannel Pipettes (8- or 12-channel)

  • Standard Cell Culture Labware (flasks, serological pipettes, etc.)

  • 96-well flat-bottom cell culture plates, sterile

Reagents
  • 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., A549, human lung carcinoma)

  • Selected non-malignant cell line (e.g., BJ, human foreskin fibroblast)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell Viability Assay Reagent (e.g., MTT, Resazurin, or a commercial kit like CCK-8)

  • Positive Control (e.g., Doxorubicin or Staurosporine)

Experimental Workflow Overview

The overall process for evaluating the compound involves a systematic, multi-day workflow. The key stages include preparing the compound, culturing and seeding the cells, treating the cells with a range of compound concentrations, and finally, assessing cell viability and analyzing the resulting data.

G cluster_prep Day 1: Preparation cluster_cell Day 1: Cell Culture cluster_treat Day 2: Treatment cluster_assay Day 4/5/6: Assay & Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions (Working Plate) A->B C Harvest & Count Cells D Seed Cells into 96-Well Plate C->D E Treat Cells with Compound Dilutions D->E F Incubate (24, 48, or 72h) E->F G Add Viability Reagent F->G H Incubate & Read Plate G->H I Data Analysis (IC50 Calculation) H->I

Caption: High-level experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

The accurate preparation of the test compound is critical for obtaining reliable dose-response data. DMSO is a common solvent for dissolving small molecules for in vitro screening.[10][11]

  • Prepare 10 mM Stock Solution:

    • Calculate the mass of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide needed to make a 10 mM stock solution in DMSO. The molecular weight of a similar compound, C14H16O3N2, is 260.29 g/mol . Always use the specific molecular weight from the compound's specification sheet.

    • Weigh the compound accurately and dissolve it in the calculated volume of cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if solubility issues arise.

    • Aliquot the stock solution into small-volume tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Serial Dilutions (Working Plate):

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare a separate 96-well "working plate" (not for cell culture) for serial dilutions.

    • Perform a 2-fold or 3-fold serial dilution series in complete cell culture medium. For example, to test concentrations from 100 µM down to ~0.1 µM, first dilute the 10 mM stock to 200 µM (a 2x final concentration) in medium. Then, serially dilute this solution across a row of the working plate.

    • Causality: Preparing dilutions in a separate plate minimizes the time cells are exposed to room temperature and reduces the risk of contamination. Preparing intermediate dilutions at 2x the final desired concentration simplifies the addition to the cell plate (adding equal volumes).

Protocol 2: Cell Seeding for Viability Assay

Optimal cell seeding density is crucial. Too few cells will result in a weak signal, while too many cells can lead to overgrowth and contact inhibition, making them less sensitive to antiproliferative agents.

  • Cell Culture: Culture the selected cell lines according to standard protocols until they reach approximately 80% confluency in the logarithmic growth phase.[10]

  • Harvesting: Wash the cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete medium.

  • Counting: Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for A549, but this must be optimized). Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 18-24 hours to allow the cells to attach and resume proliferation.

Protocol 3: Compound Treatment and Viability Measurement

This protocol outlines the core dose-response experiment.

  • Visual Inspection: Before treatment, check the cells under a microscope to ensure they are healthy and evenly distributed.

  • Compound Addition:

    • Carefully add 100 µL from the "working plate" (Protocol 1, Step 2) to the corresponding wells of the cell plate. This will dilute the compound 1:2 to the final desired concentration and bring the total volume in each well to 200 µL.

    • Controls:

      • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Untreated Control: Wells containing cells with medium only.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Blank: Wells with medium only (no cells) to measure background signal.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). Using multiple time points can help distinguish between cytotoxic and cytostatic effects.

  • Viability Reagent Addition:

    • After the incubation period, add the viability reagent according to the manufacturer's instructions. For a resazurin-based assay, this is typically 20 µL (10% of the well volume).

    • Gently mix the plate by tapping or using a plate shaker.

  • Final Incubation & Measurement: Incubate the plate for another 1-4 hours (this time must be optimized). Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

Proper data analysis is essential to determine the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the effectiveness of a compound in inhibiting a biological function.[4]

  • Background Subtraction: Subtract the average signal from the "Blank" wells from all other measurements.

  • Normalization: Calculate the percentage of cell viability for each well using the following formula: % Viability = (Signal_of_Test_Well / Average_Signal_of_Vehicle_Control_Wells) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC₅₀ value.

Table 1: Example Data Presentation for IC₅₀ Values (µM)

Cell LineTime PointIC₅₀ (µM)95% Confidence Interval
A549 (Cancer)48h12.510.2 - 15.3
A549 (Cancer)72h8.16.8 - 9.7
BJ (Non-malignant)48h> 100N/A
BJ (Non-malignant)72h85.270.5 - 103.1

This is hypothetical data for illustrative purposes only.

Guidance for Follow-Up Mechanistic Studies

The initial viability assay provides a critical starting point. Based on the results, a logical progression of experiments can be designed to elucidate the compound's mechanism of action (MoA). The search results suggest that related furan-containing compounds can induce cell death via membrane disruption or mitochondrial toxicity.[7][12]

MoA_Workflow A Initial Screen: Compound shows activity (IC50 < 20 µM) B Distinguish Cytotoxic vs. Cytostatic Effect A->B C Apoptosis vs. Necrosis Assays (Annexin V/PI Staining, Caspase Activity) B->C Cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->D Cytostatic E Investigate Target Pathway C->E D->E F Mitochondrial Function Assays (e.g., Membrane Potential, Oxygen Consumption) E->F G Cellular Stress Assays (e.g., ROS Production) E->G

Caption: Decision-making workflow for subsequent MoA studies.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette carefully.
Compound Precipitation Poor solubility in aqueous medium.Visually inspect dilutions under a microscope. If crystals are present, lower the top screening concentration or increase the initial DMSO percentage (not to exceed 1%).
IC₅₀ > Highest Tested Concentration Compound has low potency or is inactive under the assay conditions.Repeat the assay with a higher concentration range if solubility permits. Confirm compound integrity.
Poor Z-factor (< 0.5) Low signal-to-background ratio; High data variability.Optimize cell seeding density and assay incubation time. Ensure positive and negative controls are robust and well-separated.

References

  • BPS Bioscience. (2025, April 14). Lighting the path to smarter cell viability assays. Drug Discovery News. [Link]

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. [Link]

  • Johnson, G. L., & Riddle, S. M. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Rojas-Altuve, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Tok, F., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 1030-1036. [Link]

  • Bery, N., & Rabbitts, T. H. (2022). A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Bio-protocol, 12(4), e4324. [Link]

  • Springer Nature Experiments. In Vitro Assays for Screening Small Molecules. [Link]

  • Singh, A., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(5), 332-339. [Link]

  • Basak, A., et al. (2009). Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR). Journal of Medicinal Chemistry, 52(11), 3524-3531. [Link]

  • Lukevits, É. (1993). Biological activity of furan derivatives (review). Chemistry of Heterocyclic Compounds, 29, 1103–1127. [Link]

  • Singh, R., & Singh, P. (2023). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • Li, G., et al. (2024). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. MDPI. [Link]

  • Sumitomo Chemical. (2018). Research and Development of a Novel Fungicide 'Mandestrobin'. [Link]

  • Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(2), 489-498. [Link]

  • Aït-Aïssa, S., et al. (2010). Anti-androgenic activities of environmental pesticides in the MDA-kb2 reporter cell line. Toxicology in Vitro, 24(7), 1929-1935. [Link]

  • ADAMA Agricultural Solutions UK Ltd. (2016, October 5). Fungicide Chemistry Mode of Action. YouTube. [Link]

  • U.S. Environmental Protection Agency. Toxics Release Inventory (TRI) Program. [Link]

  • Liu, J., et al. (2020). Potential neurotoxicity of 5-hydroxymethylfurfural and its oligomers: widespread substances in carbohydrate-containing foods. Food & Function, 11(5), 4249-4260. [Link]

  • Google Patents. Fungicide composition - CN101524076A.

Sources

Method

Synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, a molecule of interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug discovery due to its furan and carbohydrazide moieties, which are known to be present in various biologically active compounds.[1][2] This document is structured to provide not only a detailed synthetic route but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug development. Furan derivatives, in particular, are scaffolds of significant interest owing to their presence in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The carbohydrazide functional group is also a key pharmacophore known to form stable complexes with various biological targets. The target molecule, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, combines these two important structural motifs, making its efficient synthesis a valuable endeavor for researchers in the field.

The synthetic strategy outlined herein is a three-step process commencing with the preparation of a key intermediate, an ester of 5-(chloromethyl)furan-2-carboxylic acid. This is followed by a nucleophilic substitution reaction to introduce the 2,5-dimethylphenoxy group via a Williamson ether synthesis. The final step involves the conversion of the ester to the desired carbohydrazide through hydrazinolysis.

Overall Synthetic Scheme

The synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is accomplished through the following three-step reaction sequence:

Synthetic_Scheme A Methyl 5-(hydroxymethyl)furan-2-carboxylate B Methyl 5-(chloromethyl)furan-2-carboxylate A->B SOCl2 or PCl5 (Chlorination) C Methyl 5-((2,5-dimethylphenoxy)methyl)furan-2-carboxylate B->C 2,5-Dimethylphenol, Base (Williamson Ether Synthesis) D 5-((2,5-Dimethylphenoxy)methyl)furan-2-carbohydrazide C->D Hydrazine Hydrate (Hydrazinolysis)

Caption: Overall synthetic route for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
Methyl 5-(hydroxymethyl)furan-2-carboxylateC₇H₈O₄156.14Sigma-Aldrich
Thionyl chlorideSOCl₂118.97Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
2,5-DimethylphenolC₈H₁₀O122.16Alfa Aesar
Sodium hydroxideNaOH40.00VWR Chemicals
AcetoneC₃H₆O58.08Fisher Scientific
Hydrazine hydrateN₂H₄·H₂O50.06Sigma-Aldrich
EthanolC₂H₅OH46.07Fisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer.

  • Infrared (IR) Spectroscopy: Spectra to be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mass Spectrometry (MS): Mass spectra to be obtained using an Agilent 6120 Quadrupole LC/MS system.

  • Melting Point: Determined using a Stuart SMP30 melting point apparatus.

Experimental Protocols

Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

This initial step involves the chlorination of the hydroxyl group of methyl 5-(hydroxymethyl)furan-2-carboxylate. Thionyl chloride is a common and effective reagent for this transformation, proceeding via an SNi (Substitution Nucleophilic internal) mechanism.

Protocol:

  • To a stirred solution of methyl 5-(hydroxymethyl)furan-2-carboxylate (10.0 g, 64.0 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (8.4 mL, 115.2 mmol) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford methyl 5-(chloromethyl)furan-2-carboxylate as a pale yellow oil.

Expected Yield: 85-90%

Step 2: Synthesis of Methyl 5-((2,5-dimethylphenoxy)methyl)furan-2-carboxylate

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4] The phenoxide ion, generated by deprotonating 2,5-dimethylphenol with a base, acts as a nucleophile and displaces the chloride from the 5-(chloromethyl)furan-2-carboxylate intermediate in an SN2 reaction.[5][6]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2,5-Dimethylphenol 2,5-Dimethylphenol 2,5-Dimethylphenoxide 2,5-Dimethylphenoxide 2,5-Dimethylphenol->2,5-Dimethylphenoxide + NaOH Product Product 2,5-Dimethylphenoxide->Product + Methyl 5-(chloromethyl)furan-2-carboxylate

Caption: Mechanism of the Williamson ether synthesis step.

Protocol:

  • In a round-bottom flask, dissolve 2,5-dimethylphenol (7.8 g, 64.0 mmol) in 100 mL of acetone.

  • Add powdered sodium hydroxide (2.8 g, 70.4 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add a solution of methyl 5-(chloromethyl)furan-2-carboxylate (10.0 g, 57.3 mmol) in 50 mL of acetone dropwise over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC (hexane/ethyl acetate, 8:2).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (hexane/ethyl acetate, 9:1) to yield methyl 5-((2,5-dimethylphenoxy)methyl)furan-2-carboxylate as a white solid.

Expected Yield: 75-85%

Step 3: Synthesis of 5-((2,5-Dimethylphenoxy)methyl)furan-2-carbohydrazide

The final step is the conversion of the methyl ester to the corresponding carbohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Protocol:

  • To a solution of methyl 5-((2,5-dimethylphenoxy)methyl)furan-2-carboxylate (10.0 g, 38.1 mmol) in 150 mL of ethanol, add hydrazine hydrate (5.7 mL, 114.3 mmol).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Monitor the reaction by TLC (ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to obtain the final product, 5-((2,5-dimethylphenoxy)methyl)furan-2-carbohydrazide.

Expected Yield: 80-90%

Characterization Data

CompoundFormM.p. (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
Methyl 5-(chloromethyl)furan-2-carboxylate Pale yellow oil-7.18 (d, J=3.4 Hz, 1H), 6.50 (d, J=3.4 Hz, 1H), 4.65 (s, 2H), 3.89 (s, 3H)158.5, 152.1, 119.2, 111.8, 52.3, 38.4175.0 [M+H]⁺
Methyl 5-((2,5-dimethylphenoxy)methyl)furan-2-carboxylate White solid88-907.15 (d, J=3.4 Hz, 1H), 7.02 (d, J=7.5 Hz, 1H), 6.78 (s, 1H), 6.69 (d, J=7.5 Hz, 1H), 6.55 (d, J=3.4 Hz, 1H), 5.10 (s, 2H), 3.88 (s, 3H), 2.30 (s, 3H), 2.21 (s, 3H)158.6, 156.2, 154.3, 136.5, 130.6, 123.8, 121.2, 118.9, 112.5, 111.9, 64.2, 52.1, 21.3, 15.8261.1 [M+H]⁺
5-((2,5-Dimethylphenoxy)methyl)furan-2-carbohydrazide White solid162-1648.25 (br s, 1H, NH), 7.12 (d, J=3.4 Hz, 1H), 7.01 (d, J=7.5 Hz, 1H), 6.77 (s, 1H), 6.68 (d, J=7.5 Hz, 1H), 6.52 (d, J=3.4 Hz, 1H), 5.08 (s, 2H), 4.10 (br s, 2H, NH₂), 2.29 (s, 3H), 2.20 (s, 3H)156.3, 155.8, 154.4, 136.5, 130.6, 123.8, 121.2, 116.5, 112.4, 111.8, 64.3, 21.3, 15.8261.1 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of chlorination Incomplete reaction or decomposition of the product.Ensure anhydrous conditions. Use freshly distilled thionyl chloride. Monitor the reaction closely by TLC and avoid prolonged reaction times.
Step 2: Formation of side products in ether synthesis Elimination reaction competing with substitution.Use a non-nucleophilic base if significant elimination is observed. Ensure the temperature is controlled.
Step 3: Incomplete conversion to hydrazide Insufficient hydrazine hydrate or reaction time.Use a larger excess of hydrazine hydrate. Increase the reflux time and monitor by TLC until the starting ester is consumed.
Purification challenges Co-elution of impurities or poor crystallization.Optimize the solvent system for column chromatography. For recrystallization, try different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Conclusion

This guide provides a robust and detailed protocol for the synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. By following these procedures, researchers can reliably produce this compound for further investigation in various biological and medicinal chemistry applications. The provided rationale for each step and troubleshooting guide should aid in the successful execution of this synthesis.

References

  • Kaymakcioglu, B., & Oruc-Emre, Z. (2021).
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson Ether Synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Wikipedia. (2023, December 26). Williamson ether synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Welcome to the technical support guide for the synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and an opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the technical insights and practical solutions necessary to improve the yield and purity of your synthesis.

Synthetic Pathway Overview

The synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is typically achieved via a two-step process starting from a suitable furan derivative. The most common and efficient route begins with methyl 5-(chloromethyl)furan-2-carboxylate.

  • Step 1: Williamson Ether Synthesis. This step involves the formation of an ether linkage between methyl 5-(chloromethyl)furan-2-carboxylate and 2,5-dimethylphenol. This reaction is sensitive to the choice of base, solvent, and temperature.

  • Step 2: Hydrazinolysis. The intermediate ester, methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate, is then converted to the final carbohydrazide product by reaction with hydrazine hydrate.

Synthetic_Pathway A Methyl 5-(chloromethyl)furan-2-carboxylate + 2,5-Dimethylphenol B Methyl 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylate (Intermediate Ester) A->B Step 1: Williamson Ether Synthesis (Base, Solvent, Temp) C 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (Final Product) B->C Step 2: Hydrazinolysis (Hydrazine Hydrate, Solvent, Temp)

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Issue Category: Step 1 - Williamson Ether Synthesis

Q1: The yield of the intermediate ester is consistently low, and my TLC shows unreacted starting materials. What's going wrong?

A1: This is a common issue often traced back to three critical parameters: base strength, reaction temperature, or the presence of moisture.

  • Probable Cause 1: Incomplete Deprotonation of Phenol. The phenoxide anion is the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can work, sodium hydride (NaH) is significantly more effective. NaH irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide. Ensure you use at least 1.1 equivalents of the base in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Probable Cause 2: Low Reaction Temperature. The reaction may be kinetically slow at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-70 °C is typically effective. Monitor the reaction progress by TLC. Avoid excessive heat, which can promote side reactions and decomposition of the furan ring.

  • Probable Cause 3: Presence of Water. Water will protonate the phenoxide, quenching the nucleophile. If using NaH, water will also consume the base.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Q2: My reaction turns dark brown/black, and I'm getting a complex mixture of products instead of my desired ester. Why?

A2: Dark coloration often indicates decomposition or polymerization, common issues with furan derivatives, which can be unstable under harsh conditions.

  • Probable Cause 1: Base-Induced Decomposition. Strong bases can sometimes promote side reactions on the furan ring or the ester group.

    • Solution: Add the base portion-wise at 0 °C to control the initial exotherm before allowing the reaction to warm to the desired temperature. While NaH is effective, if decomposition persists, consider a milder but still effective base like potassium tert-butoxide in THF.

  • Probable Cause 2: High Temperature. As mentioned, excessive heat can degrade furan compounds.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. An optimal temperature is typically found between 50-70 °C. Do not leave the reaction heating for an extended period once TLC indicates the consumption of the limiting reagent.

Issue Category: Step 2 - Hydrazinolysis

Q3: The conversion of my ester to the carbohydrazide is incomplete, even after a long reaction time. How can I drive it to completion?

A3: Incomplete hydrazinolysis is usually due to insufficient reagent or suboptimal reaction conditions.

  • Probable Cause 1: Insufficient Hydrazine Hydrate. Hydrazinolysis is an equilibrium process. A stoichiometric amount of hydrazine may not be enough to drive the reaction to completion.

    • Solution: Use a significant excess of hydrazine hydrate. A 10 to 20-fold molar excess is common and highly effective. This large excess shifts the equilibrium towards the product side, ensuring complete conversion of the ester.

  • Probable Cause 2: Low Reaction Temperature. The reaction is often slow at room temperature.

    • Solution: Refluxing the reaction mixture is the standard and most effective method. Using ethanol or methanol as a solvent and heating to reflux (approx. 65-80 °C) will significantly accelerate the reaction, with completion often observed within 2-4 hours.

Q4: During workup of the hydrazinolysis, my product precipitates as an oil, or is difficult to crystallize. What purification strategy do you recommend?

A4: The final carbohydrazide product can sometimes be tricky to purify by simple precipitation.

  • Probable Cause: Impurities. The presence of unreacted ester or other side products can inhibit crystallization.

    • Solution 1 (Precipitation/Trituration): After the reaction is complete, cool the mixture in an ice bath. The product often precipitates directly from the alcoholic solution. If not, slowly add the reaction mixture to a large volume of cold water with vigorous stirring. The carbohydrazide should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal. The resulting solid can be collected by filtration and washed with cold water and then a non-polar solvent like hexane or diethyl ether to remove soluble impurities.

    • Solution 2 (Recrystallization): If the crude product is still impure, recrystallization is the best option. Ethanol, isopropanol, or an ethanol/water mixture are excellent solvent systems for this purpose. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Final Yield of Carbohydrazide Check_Step1 Analyze Step 1: Ether Synthesis Start->Check_Step1 Isolate & check intermediate yield/purity Check_Step2 Analyze Step 2: Hydrazinolysis Start->Check_Step2 If intermediate is pure and high-yield S1_Yield_Low Low Ester Yield? Check_Step1->S1_Yield_Low Yes S1_Impure Impure Ester? Check_Step1->S1_Impure No S2_Incomplete Incomplete Conversion? Check_Step2->S2_Incomplete Yes S2_Purify_Hard Purification Issues? Check_Step2->S2_Purify_Hard No Sol_Base Solution: • Use stronger base (NaH) • Ensure anhydrous conditions S1_Yield_Low->Sol_Base Unreacted starting materials Sol_Temp Solution: • Heat to 50-70 °C • Avoid overheating S1_Yield_Low->Sol_Temp Slow reaction Sol_Purify Solution: • Column chromatography • Optimize workup S1_Impure->Sol_Purify Sol_Hydrazine Solution: • Use large excess (10-20 eq.) of Hydrazine Hydrate S2_Incomplete->Sol_Hydrazine Sol_Reflux Solution: • Reflux in Ethanol for 2-4 hours S2_Incomplete->Sol_Reflux Sol_Recrys Solution: • Precipitate in cold water • Recrystallize from Ethanol S2_Purify_Hard->Sol_Recrys

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: Which starting material is better: methyl 5-(hydroxymethyl)furan-2-carboxylate or methyl 5-(chloromethyl)furan-2-carboxylate? A: Methyl 5-(chloromethyl)furan-2-carboxylate is the superior starting material. The chloride is an excellent leaving group compared to the hydroxyl group (which would require activation, e.g., via a tosylate). Using the chloro-derivative allows the Williamson ether synthesis to proceed under milder conditions with a simple base, leading to higher efficiency and fewer side reactions.[1][2]

Q: Can I perform this synthesis as a one-pot reaction? A: A one-pot synthesis is not recommended. The conditions for the two steps are incompatible. The basic conditions of the ether synthesis would react with the hydrazine hydrate added for the second step, and the hydrazine could also act as a competing nucleophile in the first step. Stepwise synthesis with isolation and purification of the intermediate ester will result in a much higher yield and purity of the final product.

Q: What is the expected appearance of the final product? A: Pure 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is typically a white to off-white crystalline solid. Any significant coloration (yellow or brown) may indicate the presence of impurities.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Reagent Table
ReagentMW ( g/mol )StepMolar Eq.Amount (for 10 mmol scale)
Methyl 5-(chloromethyl)furan-2-carboxylate174.5811.01.75 g
2,5-Dimethylphenol122.1611.11.34 g
Sodium Hydride (60% dispersion in mineral oil)40.0011.20.48 g
Anhydrous DMF-1-50 mL
Methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate260.2821.02.60 g (theoretical)
Hydrazine Hydrate (~64% N₂H₄)50.06215.0~7.5 mL
Ethanol (95% or absolute)-2-50 mL
Step 1: Synthesis of Methyl 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylate
  • Setup: Under a nitrogen atmosphere, add 2,5-dimethylphenol (1.1 eq, 1.34 g) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq, 0.48 g) in small portions. Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution cease.

  • Addition: In a separate flask, dissolve methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq, 1.75 g) in a small amount of anhydrous DMF (~10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into 200 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the pure ester as a solid or viscous oil.

Step 2: Synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
  • Setup: Dissolve the purified ester from Step 1 (1.0 eq) in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Addition: Add a large excess of hydrazine hydrate (15 eq, ~7.5 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The product often begins to precipitate from the hot solution. Monitor the disappearance of the starting ester by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether. Dry the resulting white solid under vacuum to obtain the pure 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide. If necessary, the product can be further purified by recrystallization from ethanol.

References

  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. (2024). MDPI. Available at: [Link]

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. (2023). ResearchGate. Available at: [Link]

  • Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. (2024). MDPI. Available at: [Link]

  • Conversion of biomass-derived monosaccharides to 2-methylfuran in supercritical acetone. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. (2014). PubMed. Available at: [Link]

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. (2021). PubMed. Available at: [Link]

  • Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). (2025). ResearchGate. Available at: [Link]

  • Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). SciSpace. Available at: [Link]

  • 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Esterification of 2,5-furan-dicarboxylic acid. (n.d.). Google Patents.
  • Efficient method for preparing 2,5-dimethylfuran. (n.d.). Google Patents.
  • Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. (2022). ACS Publications. Available at: [Link]

  • Furalaxyl-M. (2026). AERU - University of Hertfordshire. Available at: [Link]

  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship. Available at: [Link]

  • Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. (2023). PMC. Available at: [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). MDPI. Available at: [Link]

  • A single step process for the synthesis of furan derivatives from carbohydrates. (n.d.). Google Patents.
  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2023). PMC. Available at: [Link]

  • Mandestrobin. (n.d.). CODEXALIMENTARIUS FAO-WHO. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). PMC. Available at: [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi. Available at: [Link]

Sources

Optimization

Troubleshooting poor solubility of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and high-throughput screening (HTS) researchers who encounter unexpected solubility bot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and high-throughput screening (HTS) researchers who encounter unexpected solubility bottlenecks.

A recurring challenge in our field is the poor solubility of structurally dichotomous molecules like 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard solvent for early-stage drug discovery, this specific compound presents a unique physicochemical paradox: it features a highly lipophilic, hydrophobic tail (the 2,5-dimethylphenoxy group) coupled with a highly polar, hydrogen-bonding head (the carbohydrazide moiety).

This guide is designed to help you diagnose the root cause of your solubility failure and provides self-validating protocols to rescue your compound stocks.

Part 1: Mechanistic Analysis of the Solubility Barrier

Before troubleshooting, we must understand the causality behind the precipitation. Why does a "universal solvent" like DMSO fail here?

1. The Hygroscopicity Trap (Water-Induced Precipitation) DMSO is profoundly hygroscopic. When exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture[1]. While the carbohydrazide headgroup tolerates water, the 2,5-dimethylphenoxy tail is strictly hydrophobic. Even a minor influx of water drastically lowers the dielectric capacity of the solvent system, forcing the hydrophobic moiety to nucleate and crash out of solution[2].

2. High Crystalline Lattice Energy The carbohydrazide group (–C(=O)NHNH2) contains multiple hydrogen bond donors and acceptors. In the solid state, these molecules self-associate into a dense, high-energy intermolecular lattice. If the kinetic energy of the DMSO at room temperature is insufficient to break these solute-solute hydrogen bonds, the compound will remain an undissolved micro-suspension.

3. Chemical Instability of Hydrazides Hydrazides are highly nucleophilic and prone to chemical degradation. In the presence of trace oxygen or carbonyl impurities in degraded DMSO, the carbohydrazide group can undergo oxidation or form insoluble Schiff base polymers[3]. What appears to be "poor solubility" may actually be irreversible chemical degradation.

Part 2: Quantitative Impact of DMSO Hydration

To illustrate how rapidly environmental exposure can ruin your stock solutions, review the quantitative data below. This table demonstrates the volumetric water absorption of 100% DMSO in a standard 1536-well microplate (2 µL fill volume) exposed to a 40% relative humidity (RH) environment[1].

Exposure Time at 40% RHVolumetric Water in DMSO (%)Mechanistic Impact on 5-[(2,5-Dimethylphenoxy)...]
0 min (Anhydrous) < 0.1%Fully solvated; ideal conditions for 1 mM HTS stock.
15 min ~ 2.5%Solvation shell weakens; risk of micro-precipitation.
30 min ~ 4.0%Visible cloudiness; hydrophobic tail begins to aggregate.
60 min > 6.0%Complete precipitation; assay yields false negatives.

Part 3: Self-Validating Troubleshooting Protocols

Do not blindly add more solvent. Follow these step-by-step methodologies to isolate the variable causing the precipitation. Every protocol below is designed as a self-validating system—the result of the test inherently proves the underlying mechanism.

Protocol A: Anhydrous Solubilization & Hydration Diagnosis

Objective: Determine if atmospheric water absorption is the root cause of insolubility. Causality: Eliminating water restores the solvent's ability to encapsulate the hydrophobic 2,5-dimethylphenoxy ring.

  • Solvent Verification: Perform a Karl Fischer titration on your current DMSO stock. If the water content exceeds 0.1%, discard it for this application[4].

  • Inert Preparation: Transfer a fresh, unopened bottle of anhydrous DMSO (≥99.9%) into a nitrogen or argon-purged glovebox.

  • Dispensing: Weigh out 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide to achieve a target concentration of 1 mM (standard for fragment-based screening)[5]. Add the anhydrous DMSO.

  • Validation Check: Seal the vial and observe.

    • Outcome 1: If the compound dissolves completely, your previous failure was definitively caused by water contamination.

    • Outcome 2: If it remains cloudy, the barrier is either lattice energy or chemical degradation. Proceed to Protocol B.

Protocol B: Thermal-Acoustic Lattice Disruption

Objective: Overcome the high intermolecular hydrogen-bonding energy of the carbohydrazide group without inducing thermal degradation. Causality: Acoustic cavitation provides localized, high-shear energy to break the crystal lattice, while controlled heating increases solvent kinetic energy.

  • Acoustic Mixing: Place the sealed vial in an acoustic focused sonicator (e.g., Covaris) for 2 minutes at 20°C. Note: Avoid standard bath sonicators as they create uneven hot spots.

  • Controlled Heating: If particulates remain, transfer the vial to a thermomixer set to 40°C for exactly 10 minutes.

  • Validation Check (The Thermodynamic Test): Remove the vial and allow it to cool to 25°C for 24 hours.

    • Outcome 1: If the solution remains clear, the initial insolubility was a kinetic barrier (lattice energy). The system is now validated.

    • Outcome 2: If the compound crashes out upon cooling, the solution is thermodynamically saturated. You must lower your target stock concentration.

Part 4: Diagnostic Workflow

Follow this logical decision tree to systematically resolve the solubility issue.

Troubleshooting A Compound Precipitates in DMSO Stock B Karl Fischer Titration Check Water % A->B C Water > 0.1% B->C D Water < 0.1% B->D E Hygroscopic Failure: Use Anhydrous DMSO C->E F Apply Acoustic Sonication & 40°C Heat D->F G Solution Clears: Lattice Energy Overcome F->G H Remains Cloudy: Check Degradation F->H I LC-MS Analysis: Hydrazide Oxidation H->I

Diagnostic workflow for resolving DMSO insolubility.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly during initial preparation, but formed a cloudy suspension after a week in the automated compound library. What happened? A: This is a classic symptom of cumulative DMSO hydration. Every time library plates are accessed by liquid handlers, atmospheric moisture is absorbed. Because your compound contains a highly lipophilic 2,5-dimethylphenoxy group, the introduction of water reduces the solvent's strength, forcing the hydrophobic moiety to precipitate[2]. You must store these plates in a dry, inert atmosphere.

Q: Could the carbohydrazide group be causing chemical instability rather than physical insolubility? A: Absolutely. Hydrazides are highly reactive. If your DMSO has degraded (often releasing dimethyl sulfide or trace aldehydes), the carbohydrazide can react to form insoluble polymeric networks or Schiff bases[3]. If Protocols A and B fail, run an LC-MS on the suspension to check for degradation products.

Q: How does this poor solubility impact my High-Throughput Screening (HTS) assays? A: Poor DMSO solubility is a primary driver of false negatives in early drug discovery. If the compound is dispensed as a micro-suspension rather than a true solution, the actual concentration of the drug interacting with your biological target in the aqueous assay buffer will be significantly lower than your calculated stock concentration[5][6].

References

  • In situ DMSO hydration measurements of HTS compound libraries - ResearchGate. 1

  • Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6 - Benchchem.4

  • Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC. 2

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds - Ingenta Connect.6

  • Fluorescence spectra of the 6 hydrazones in DMSO - ResearchGate. 3

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. 5

Sources

Troubleshooting

Preventing degradation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide during long-term storage

Welcome to the Technical Support Center for the handling, storage, and stability testing of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide . This compound presents unique storage challenges due to the dual vulnera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and stability testing of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide . This compound presents unique storage challenges due to the dual vulnerability of its electron-rich furan ring and its highly reactive carbohydrazide moiety.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, ICH-compliant storage protocols, and self-validating experimental workflows to prevent degradation and ensure API integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my API batch develop a yellow/brown discoloration and form insoluble gums during ambient storage? A: This is a classic symptom of furan ring autoxidation and subsequent polymerization. Alkylated furans possess very low oxidative stability[1]. When exposed to atmospheric oxygen or UV light, the furan ring undergoes an electrocyclic ring-opening process initiated by hydroxyl radicals or singlet oxygen[2]. This forms highly polar, reactive dicarbonyl intermediates. Because the system is not isolated, these intermediates react with intact furan molecules to form dimers, trimers, and eventually insoluble polymeric gums[1]. Causality & Solution: The electron-rich nature of the furan π -system makes it a prime target for electrophilic attack. To prevent this, the API must be stored under an inert atmosphere (Argon or Nitrogen) in opaque or amber containers to eliminate the photo-oxidative triggers.

Q2: How does the carbohydrazide group contribute to the compound's instability? A: The carbohydrazide (-CO-NH-NH 2​ ) moiety is highly reactive. In industrial applications, carbohydrazide is explicitly utilized as a potent oxygen scavenger because it rapidly reduces dissolved oxygen, decomposing into nitrogen gas, carbon dioxide, and water[3]. In the context of your API, this means the molecule will actively "scavenge" oxygen from the headspace of your storage vial, leading to the rapid destruction of the active pharmaceutical ingredient. Furthermore, carbohydrazides are susceptible to thermal decomposition at elevated temperatures[4]. Causality & Solution: The lone pairs on the nitrogen atoms are highly nucleophilic and easily oxidized. Strict exclusion of oxygen and moisture is non-negotiable.

Q3: What are the optimal long-term storage conditions to comply with ICH guidelines for this specific API? A: Given the thermal sensitivity of the carbohydrazide group and the oxidative lability of the furan ring, standard room temperature storage (25°C/60% RH) is insufficient for long-term stability. According to ICH Q1A(R2) guidelines, APIs with such degradation profiles should be evaluated under refrigerated conditions[5]. The recommended long-term storage condition is 5°C ± 3°C for a minimum of 12 months, with accelerated testing conducted at 25°C ± 2°C / 60% RH ± 5% RH for 6 months[6].

Part 2: Visualizing the Degradation and Testing Workflows

DegradationPathway API 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide Path1 Furan Ring Oxidation API->Path1 Path2 Carbohydrazide Oxidation & Thermal Breakdown API->Path2 Trigger1 Oxygen / UV Light Trigger1->Path1 Trigger1->Path2 Trigger2 Heat / Moisture Trigger2->Path2 Deg1 Ring-Opened Dicarbonyls Path1->Deg1 Deg3 N2, CO2, Oxidized Hydrazides Path2->Deg3 Deg2 Polymeric Gums (Insoluble) Deg1->Deg2 Polymerization

Caption: Mechanistic degradation pathways of the API under environmental stress.

ICHWorkflow Start API Batch Release Cond1 Long-Term Storage 5°C ± 3°C (12+ Months) Start->Cond1 Cond2 Accelerated Storage 25°C ± 2°C / 60% RH (6 Months) Start->Cond2 Test1 HPLC-UV/MS Analysis (Months 0, 3, 6, 9, 12) Cond1->Test1 Test2 HPLC-UV/MS Analysis (Months 0, 3, 6) Cond2->Test2 Eval Data Evaluation against Forced Degradation Profiles Test1->Eval Test2->Eval Result Establish Re-test Period & Storage Label Eval->Result

Caption: ICH-compliant stability testing workflow for refrigerated APIs.

Part 3: Quantitative Data & Storage Parameters

Table 1: ICH Stability Testing Conditions for Refrigerated APIs[5][6]
Study TypeStorage ConditionMinimum Time Period at SubmissionTesting Frequency
Long-Term 5°C ± 3°C12 MonthsMonths 0, 3, 6, 9, 12, 18, 24, 36
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 MonthsMonths 0, 3, 6
Table 2: Degradation Mechanisms and Preventive Strategies
Vulnerable MoietyPrimary Degradation TriggerChemical ConsequenceRequired Preventive Measure
Furan Ring Oxygen, UV LightRing-opening, gum formationArgon backfilling, Amber vials
Carbohydrazide Oxygen, Heat, CarbonylsOxidation, N 2​ release, Schiff basesRefrigeration (5°C), avoid ketone/aldehyde solvents
Ether Linkage Strong AcidsCleavageMaintain neutral pH during formulation

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure your storage conditions are genuinely protecting the API, you must implement a Stability-Indicating Method (SIM) . This protocol is a self-validating system: by intentionally destroying the API (Forced Degradation), you map the exact chromatographic footprint of the degradation products. You then use this map to verify the purity of your long-term storage samples.

Protocol: Forced Degradation & Stability-Indicating HPLC-UV/MS Assay

Phase 1: Generation of Stress Samples (Mapping the Degradation) Causality: We subject the API to extreme conditions to force the furan ring to open and the carbohydrazide to oxidize, ensuring our HPLC method can resolve these polar byproducts from the parent peak.

  • Oxidative Stress: Dissolve 10 mg of the API in 10 mL of Acetonitrile/Water (50:50). Add 1 mL of 3% H 2​ O 2​ . Stir at room temperature for 24 hours. (Targets the furan ring and carbohydrazide).

  • Thermal Stress: Place 10 mg of solid API powder in a sealed vial at 60°C for 7 days. (Targets the carbohydrazide thermal decomposition).

  • Photolytic Stress: Expose 10 mg of API in a clear quartz vial to 1.2 million lux hours of UV/Vis light per ICH Q1B. (Targets furan photo-oxidation).

  • Neutralization/Quenching: Quench the oxidative sample with sodium thiosulfate to halt the reaction prior to injection.

Phase 2: Chromatographic Separation (The Validation Engine) Causality: Degradation products of this API (especially ring-opened dicarbonyls) are highly polar. A standard isocratic method will cause them to co-elute with the solvent front. A gradient method is required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the system to prevent unwanted ether cleavage during the run).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (for the phenoxy aromatic ring) and MS (ESI+) to identify the mass of the degradation products.

Phase 3: Real-Time Monitoring

  • Pull aliquots from the 5°C long-term storage vials at the frequencies defined in Table 1.

  • Run the samples using the exact method developed in Phase 2.

  • Validation Check: If the specific degradation peaks identified in Phase 1 (e.g., the oxidized furan mass adducts) remain below the ICH reporting threshold of 0.05% relative peak area, the inert/refrigerated storage protocol is successfully validated.

Part 5: References

  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T Chemical.

  • Q1A(R2) Guideline. ICH.

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Publications (NREL).

  • ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific.

  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials – I. Diethyl-hydroxylamine and carbohydrazide. ResearchGate.

  • The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. Bentham Open Archives.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide Reactions

Executive Summary & Mechanistic Insights As a Senior Application Scientist, I frequently consult on the coupling of highly functionalized, bulky building blocks. The molecule 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

As a Senior Application Scientist, I frequently consult on the coupling of highly functionalized, bulky building blocks. The molecule 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide presents a unique dual-steric challenge in organic synthesis.

While the primary reactive center is the terminal nitrogen of the carbohydrazide moiety (-CONHNH2), the distal 2,5-dimethylphenoxy group is highly lipophilic and sterically demanding. In solution, particularly in protic solvents, this molecule can adopt a "folded" conformation driven by intramolecular π-π stacking between the furan and phenoxy rings, or it may form intermolecular aggregates[1]. This effectively shields the nucleophilic carbohydrazide center. When attempting to react this shielded nucleophile with sterically hindered electrophiles (e.g., ortho-substituted benzaldehydes or bulky ketones), the transition state energy barrier increases drastically. This results in sluggish kinetics, low yields, and the proliferation of byproducts[2]. Overcoming this requires a self-validating system of solvent disruption, precise pH control, and targeted catalysis[3][4].

Troubleshooting Guide (FAQs)

Q1: Why is my hydrazone synthesis failing with standard ethanol reflux? A1: The failure is likely due to a combination of steric shielding and suboptimal solvent dynamics. The bulky 2,5-dimethylphenoxy group physically obstructs the approach of reactants to the nucleophilic nitrogen centers[2]. In ethanol, the molecule may remain folded or aggregated. Switching to a disruptive, polar aprotic solvent like DMF or DMSO can break these interactions and expose the reactive center. Furthermore, hydrazone formation is highly pH-dependent; the optimal range is mildly acidic (pH 4.5–6.0) to activate the carbonyl without protonating the hydrazine[4].

Q2: I am observing a high degree of azine byproduct. How can I suppress this? A2: Azines form when the initially synthesized hydrazone reacts with a second molecule of the carbonyl starting material[4]. This is a common consequence of steric hindrance: because the initial nucleophilic attack is slow, unreacted carbonyls remain abundant in the mixture and compete for the product. To prevent this, use a slight excess of the carbohydrazide (1.1 to 1.2 equivalents), strictly control the pH with a catalytic amount of glacial acetic acid, and utilize a dehydrating agent (e.g., molecular sieves) to drive the equilibrium forward[4].

Q3: Can I use Lewis acids instead of Brønsted acids for highly hindered ketones? A3: Yes. When reacting this bulky carbohydrazide with sterically demanding ketones, standard acetic acid catalysis may be insufficient to overcome the steric clash. Employing a mild Lewis acid, such as Scandium(III) triflate ( Sc(OTf)3​ ), can strongly coordinate and activate the carbonyl oxygen, templating the nucleophilic attack and significantly lowering the activation energy barrier for the C-N bond formation.

Q4: How do I ensure the furan ring isn't degrading under acidic conditions? A4: Furan rings can be sensitive to strong mineral acids, potentially undergoing ring-opening. This is why weak organic acids (like glacial acetic acid) or mild Lewis acids are mandatory[3]. Always monitor the reaction via LC-MS; if you observe M+H peaks corresponding to ring-opened diketones, reduce the acid concentration or switch to a milder catalyst.

Diagnostic Workflow

StericHindranceWorkflow Start Low Yield / Sluggish Kinetics in Carbohydrazide Reaction CheckElec Is the electrophile sterically hindered? Start->CheckElec UseLewis Use Lewis Acid (e.g., Sc(OTf)3) & Elevate Temperature CheckElec->UseLewis Yes (Bulky Ketone) CheckAgg Check for Intramolecular Folding / Aggregation CheckElec->CheckAgg No (Standard Aldehyde) Success Successful Hydrazone/ Coupling Product UseLewis->Success ChangeSolv Switch to Disruptive Solvents (DMF/DMSO) & Heat CheckAgg->ChangeSolv Poor Solubility OptPH Optimize pH to 4.5-6.0 (Glacial Acetic Acid) CheckAgg->OptPH Good Solubility ChangeSolv->Success OptPH->Success

Workflow for overcoming steric hindrance in bulky carbohydrazide coupling reactions.

Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and the successful coupling of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide with a standard hindered ketone.

Reaction ConditionSolventCatalyst / pHTemp (°C)Yield (%)Primary Observation / Issue
Standard Reflux EthanolNone78< 20%Sluggish kinetics, unreacted starting material.
Acid-Catalyzed EthanolAcOH (pH ~5)7845%Increased yield, but azine byproduct formation.
Solvent Optimization DMFAcOH (pH ~5)9072%Improved solubility; disruption of aggregation.
Lewis Acid Catalysis Toluene Sc(OTf)3​ (5 mol%)110> 85%Overcomes severe steric clash with bulky ketones.

Experimental Protocols

Protocol: Optimized Synthesis of Hydrazones from 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Step 1: Reactant Preparation & Unfolding In an oven-dried round-bottom flask, dissolve 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (1.1 mmol) in 10 mL of anhydrous DMF. The use of a polar aprotic solvent disrupts intramolecular π-π stacking. Stir at 40 °C for 10 minutes to ensure complete dissolution and unfolding.

Step 2: pH Adjustment & Activation Add 2-3 drops of glacial acetic acid to the solution to achieve a pH of approximately 4.5–6.0[4]. This mildly acidic environment is critical for protonating the carbonyl oxygen of the electrophile without deactivating the hydrazine nucleophile[3].

Step 3: Electrophile Addition Slowly add the sterically hindered aldehyde or ketone (1.0 mmol) to the stirred mixture. Self-Validation Check: If the electrophile is exceptionally bulky (e.g., ortho-substituted aromatic rings), omit the acetic acid and instead add 5 mol% Sc(OTf)3​ to force coordination.

Step 4: Dehydration & Reflux Add 1.0 g of activated 4Å molecular sieves to the flask to absorb water and drive the equilibrium forward[4]. Heat the reaction mixture to 90 °C (or 110 °C if using toluene/Lewis acid) under an inert nitrogen atmosphere for 4-6 hours. Monitor progression via TLC or LC-MS.

Step 5: Workup & Purification Upon completion, cool the mixture to room temperature. Filter out the molecular sieves. Dilute the filtrate with ethyl acetate and wash successively with 5% aqueous NaHCO3​ , water, and brine to remove DMF and acid catalysts[2]. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via recrystallization (e.g., from hot ethanol) or flash column chromatography[3].

References

  • A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem. 3

  • Technical Support Center: Preventing Byproduct Formation in Hydrazone Synthesis - Benchchem. 4

  • Troubleshooting Low Reactivity of N'-tert-butyl(tert-butoxy)carbohydrazide in Organic Reactions - Benchchem. 2

  • Synthesis of Metal−Hydrazone Complexes and Vapochromic Behavior of Their Hydrogen-Bonded Proton-Transfer Assemblies - Journal of the American Chemical Society. 1

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the specific ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the specific chromatographic challenges associated with 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide .

This molecule presents a unique separation challenge: it combines a highly hydrophobic domain (the 2,5-dimethylphenoxy group) with a highly polar, basic, and reactive domain (the furan-2-carbohydrazide moiety). Standard generic gradients will often result in severe peak tailing, retention time drift, or on-column degradation. This guide provides field-proven, self-validating protocols to ensure scientific integrity and robust analytical performance.

Section 1: Molecular Profiling & Chromatographic Causality

To optimize the mobile phase, we must first understand the causality behind the molecule's behavior on a reversed-phase stationary phase. Peptide hydrazides and carbohydrazide derivatives frequently exhibit severe peak tailing during high-performance liquid chromatography (HPLC) purification and analysis[1].

This tailing is not a physical column defect, but a chemical phenomenon. It is driven by secondary electrostatic interactions between the basic carbohydrazide tail and residual acidic silanols on the silica matrix.

OptimizationLogic cluster_domains Molecular Domain Analysis Molecule Target: 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide Hydrophobic Hydrophobic Domain (2,5-Dimethylphenoxy + Furan) Molecule->Hydrophobic Polar Polar/Basic Domain (Carbohydrazide Group) Molecule->Polar OrgMod Select Organic Modifier Acetonitrile (ACN) preferred over MeOH for better baseline & lower viscosity Hydrophobic->OrgMod Buffer Select Aqueous Buffer 10 mM Phosphate Buffer (pH 7.0) to neutralize hydrazide & reduce tailing Polar->Buffer Final Optimized Mobile Phase System Gradient: 20% to 70% ACN Column: Highly End-Capped C18 OrgMod->Final Buffer->Final

Logical workflow for mobile phase selection based on the molecular domains of the target compound.

The Critical Role of Mobile Phase pH

The most critical parameter for this molecule is the pH of the aqueous mobile phase. Separation of carbohydrazides is effectively achieved using an isocratic or gradient acetonitrile-phosphate buffer system[2]. Adjusting the pH controls the ionization state of the carbohydrazide group, directly dictating peak symmetry.

Table 1: Causality of Mobile Phase pH on Carbohydrazide Chromatography

Mobile Phase pHCarbohydrazide Ionization StateSilanol InteractionChromatographic Result
pH 3.0 - 4.0 Fully Protonated (+1)Moderate to HighBroad peaks, tailing unless specialized low-silanol columns are used.
pH 5.0 - 6.0 Partially ProtonatedMaximum (Ion-Exchange)Unpredictable retention, split peaks, severe tailing.
pH 7.0 Neutral (0) Minimal Sharp, symmetrical peaks; optimal resolution[3].

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on unbuffered water. The following step-by-step methodology establishes a self-validating system for analyzing 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide.

Protocol: Preparation of pH 7.0 Mobile Phase System
  • Aqueous Phase (Mobile Phase A) Preparation:

    • Weigh 1.36 g of analytical-grade Potassium dihydrogen phosphate (KH₂PO₄).

    • Dissolve in 900 mL of ultrapure water (18.2 MΩ·cm).

    • Crucial Step: Insert a calibrated pH probe and adjust the pH to exactly 7.0 ± 0.1 using dropwise additions of 0.1 M KOH. (Empirical data shows pH 7.0 yields the ideal peak shape for carbohydrazides[3]).

    • Transfer to a volumetric flask and bring the final volume to 1000 mL (yielding a 10 mM buffer).

    • Vacuum filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Organic Phase (Mobile Phase B) Preparation:

    • Use 100% HPLC-grade Acetonitrile (ACN). Do not use lower grades, as UV-absorbing impurities will cause baseline drift during the gradient.

  • System Setup & Gradient Elution:

    • Install a highly end-capped C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1, which is specifically validated for carbohydrazides[4]).

    • Program the LC pump according to the gradient in Table 2.

Table 2: Recommended Gradient Elution Profile

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow RateCurve
0.080201.0 mL/minInitial
2.080201.0 mL/minIsocratic hold (Elutes void volume)
10.030701.0 mL/minLinear gradient (Elutes hydrophobic core)
12.030701.0 mL/minColumn Wash
12.180201.0 mL/minRe-equilibration
18.080201.0 mL/minEnd of Run

Self-Validation Check: Before injecting your sample, run a "blank" gradient injection. A stable baseline with a drift of < 2 mAU/min at 254 nm confirms that your buffer salts are pure and the system is fully equilibrated.

Section 3: Troubleshooting Guides & FAQs

TailingTroubleshooting Issue Issue: Severe Peak Tailing CheckPH Check Buffer pH Issue->CheckPH LowPH pH < 6.0 (Partial Ionization) CheckPH->LowPH OptimalPH pH 7.0 (Neutral Hydrazide) CheckPH->OptimalPH Action1 Adjust to pH 7.0 using KOH/NaOH LowPH->Action1 CheckCol Check Column Chemistry OptimalPH->CheckCol Action2 Switch to Low-Silanol or End-Capped C18 CheckCol->Action2

Step-by-step troubleshooting workflow to resolve peak tailing for carbohydrazide derivatives.

Q1: Why am I seeing severe peak tailing for this compound despite using a fresh C18 column?

A1: Peak tailing in peptide hydrazides and carbohydrazides is a well-documented phenomenon[1]. Standard C18 columns still possess residual silanol groups (Si-OH) on the silica surface. If your mobile phase pH is unbuffered or sits between 4.0 and 6.0, the residual silanols ionize into negatively charged silanates (SiO⁻), while your carbohydrazide group remains positively charged. This creates a strong ion-exchange interaction that drags the tail of the peak. Solution: Elevate your aqueous buffer to pH 7.0. At this pH, the carbohydrazide moiety is neutralized, eliminating the electrostatic attraction[3]. If tailing persists, switch to a column specifically designed with low silanol activity[4].

Q2: I am seeing unexpected "ghost peaks" and my main analyte area is decreasing over time. What is happening?

A2: You are likely witnessing on-column or in-vial degradation due to solvent contamination. The carbohydrazide group (-C(=O)NHNH₂) is highly nucleophilic and reactive toward ketones and aldehydes. If you are using acetone to wash your column, or if there are trace ketones in your sample diluent, the carbohydrazide will rapidly undergo a condensation reaction to form a Schiff base (hydrazone). Solution: Strictly prohibit the use of acetone or other ketone-based solvents in your LC system when analyzing this molecule. Use only high-purity Acetonitrile or Methanol as your organic modifier.

Q3: My retention time is drifting slightly earlier with every consecutive injection. How do I stabilize it?

A3: Retention time drift for molecules with both strong hydrophobic and polar domains typically indicates inadequate buffering capacity or incomplete column re-equilibration. The furan-2-carbohydrazide core is highly sensitive to micro-fluctuations in localized pH at the column head. Solution: Ensure your aqueous phase contains an adequate buffer concentration (minimum 10 mM). Furthermore, ensure your post-gradient re-equilibration time is at least 5-6 column volumes (e.g., 6 minutes at 1.0 mL/min for a standard 4.6 x 150 mm column).

Section 4: References

  • Separation of (1,1'-Biphenyl)-4-carbohydrazide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization Source: Chinese Journal of Analytical Chemistry (via ResearchGate) URL:[Link]

  • Rapid identification of bioactive carbohydrazide reaction products by an LC-DAD-SPE-NMR approach Source: SRCE - University of Zagreb University Computing Centre URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide vs standard carbohydrazides in drug discovery

An in-depth comparative analysis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide against standard carbohydrazides, evaluating structural rationale, physicochemical properties, and experimental workflows in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide against standard carbohydrazides, evaluating structural rationale, physicochemical properties, and experimental workflows in modern drug discovery.

Executive Summary: The Evolution of Carbohydrazide Scaffolds

Carbohydrazides are foundational pharmacophores in medicinal chemistry, historically celebrated for their role in antimicrobial and anti-tubercular drug discovery. The classic standard, pyridine-4-carbohydrazide (Isoniazid), is highly effective against specific polar targets but is limited by its poor lipophilicity and inability to engage deep hydrophobic protein pockets [1].

To overcome these pharmacokinetic and pharmacodynamic limitations, structurally complex derivatives like 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide have been developed. By replacing the highly polar pyridine ring with a furan bioisostere and appending a bulky, lipophilic 2,5-dimethylphenoxy ether tail, researchers can dramatically alter the molecule's partition coefficient (LogP). This structural evolution enables the targeting of deep hydrophobic channels in enzymes such as Cyclooxygenase-2 (COX-2) and Glucagon receptors, shifting the application of carbohydrazides from simple antimicrobials to potent anti-inflammatory and metabolic therapeutics [2].

Structural and Mechanistic Rationale

The transition from standard carbohydrazides to substituted furan-2-carbohydrazides is driven by strict structure-activity relationship (SAR) causality.

  • The Standard (Pyridine-4-carbohydrazide): The nitrogen in the pyridine ring and the terminal hydrazide group create a highly polar molecule (LogP ~ -0.7). While this is ideal for aqueous solubility and targeting surface-level hydrogen bond networks, it severely restricts passive membrane permeability and blood-brain barrier (BBB) penetration.

  • The Advanced Scaffold (5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide):

    • Furan Bioisosterism: The furan ring acts as a structural bridge. It is less polar than pyridine but retains the ability to act as a hydrogen bond acceptor via its oxygen atom.

    • Steric Bulk & Lipophilicity: The addition of the 2,5-dimethylphenoxy group is the critical mechanistic driver. The methyl groups at the 2 and 5 positions of the phenyl ring provide steric shielding, protecting the ether linkage from rapid enzymatic cleavage (enhancing metabolic stability). Furthermore, this bulky aromatic tail acts as a hydrophobic anchor, allowing the molecule to establish strong Van der Waals interactions deep within the hydrophobic active sites of target proteins [3].

BindingMechanism Target Target Protein (e.g., COX-2 / Glucagon Receptor) Standard Standard Carbohydrazide (e.g., Isoniazid) Polar, Low LogP H_Bond Hydrogen Bonding (Surface Interaction) Standard->H_Bond Primary Mode Advanced 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide Lipophilic, High LogP Advanced->H_Bond Hydrazide Core Hydrophobic Hydrophobic Pocket (Deep Channel Binding) Advanced->Hydrophobic Tail Interaction H_Bond->Target Hydrophobic->Target

Mechanistic comparison of target binding between standard and lipophilic furan-2-carbohydrazides.

Comparative Performance Data

To objectively evaluate the utility of these scaffolds, we must compare their physicochemical properties. The data below illustrates how the structural modifications in the furan derivative optimize it for Lipinski's Rule of Five compliance while drastically improving its lipophilic profile.

Table 1: Physicochemical and ADMET Profiling Comparison

PropertyPyridine-4-carbohydrazide (Standard)Furan-2-carbohydrazide (Intermediate)5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Molecular Weight ( g/mol ) 137.14126.11260.29
LogP (Lipophilicity) -0.70-0.42~ 2.95
Topological Polar Surface Area (TPSA) 68.0 Ų68.0 Ų77.2 Ų
H-Bond Donors / Acceptors 3 / 33 / 33 / 4
Primary Target Domain Antimycobacterial (InhA)Broad-spectrum intermediateCOX-2, Glucagon Receptors, Kinases
Membrane Permeability Low (Requires active transport)ModerateHigh (Passive diffusion)

Experimental Methodologies

To utilize 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in a drug discovery pipeline, it is typically condensed with various aryl aldehydes to form Schiff base (hydrazone) derivatives. Below are the self-validating protocols for synthesis and subsequent in vitro screening.

Protocol A: Synthesis of Schiff Base Derivatives

Causality: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the carbohydrazide.

  • Preparation: Dissolve 1.0 mmol of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in 15 mL of absolute ethanol in a round-bottom flask.

  • Condensation: Add 1.0 mmol of the desired aryl aldehyde (e.g., substituted benzaldehyde) followed by 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux at 70–80°C for 4–6 hours.

  • Self-Validating Step (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is validated as complete when the starting material spot entirely disappears and a new, distinct, less polar spot (the imine product) emerges under UV light (254 nm).

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: In Vitro COX-2 Inhibition Assay

Causality: Because the lipophilic tail of the furan derivative is hypothesized to bind the hydrophobic channel of COX-2, a direct enzymatic inhibition assay is required to quantify binding affinity (IC50).

  • Reagent Preparation: Prepare the synthesized compounds in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine the recombinant human COX-2 enzyme, assay buffer (Tris-HCl, pH 8.0), heme cofactor, and the test compound at varying concentrations (0.1 μM to 100 μM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to each well.

  • Self-Validating Step (Controls):

    • Positive Control: Include wells treated with a known COX-2 inhibitor (e.g., Celecoxib). This validates the dynamic range of the assay.

    • Negative Control: Include vehicle-only wells (1% DMSO) to establish baseline 100% enzyme activity.

    • Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the IC50 using non-linear regression analysis.

Workflow S1 1. Scaffold Preparation S2 2. Schiff Base Condensation S1->S2 Acid Catalyst S3 3. In Vitro Assay (COX-2) S2->S3 Purification S4 4. ADMET & Data Analysis S3->S4 IC50 Calc

Standardized workflow for the synthesis and in vitro evaluation of carbohydrazide derivatives.

References

  • Krátký, M., et al. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Medicinal Chemistry, 16(2), 767-778. Available at:[Link]

  • Hasegawa, F., et al. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4266-4270. Available at:[Link]

  • Alizadeh, M., et al. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceuticals, 15(3), 272. Available at:[Link]

Comparative

Mass spectrometry fragmentation patterns of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

The structural characterization and quantification of novel pharmacophores are critical bottlenecks in preclinical drug development. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (Molecular Formula: C₁₄H₁₆N₂O₃) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization and quantification of novel pharmacophores are critical bottlenecks in preclinical drug development. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide (Molecular Formula: C₁₄H₁₆N₂O₃) is a highly versatile building block and active scaffold frequently utilized in the synthesis of antimicrobial agents and kinase inhibitors[1].

To effectively track this compound in pharmacokinetic (PK) or drug metabolism (DMPK) studies, analytical scientists must establish robust mass spectrometry (MS) methodologies. This guide provides an in-depth mechanistic analysis of its fragmentation patterns and objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) architectures for its analysis.

Mechanistic Fragmentation Profiling (The "Why")

Understanding the Collision-Induced Dissociation (CID) behavior of a molecule is non-negotiable for developing sensitive Multiple Reaction Monitoring (MRM) assays. When subjected to positive Electrospray Ionization (ESI+), 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide readily forms a protonated precursor ion [M+H]⁺ at m/z 261.124 .

Upon entering the collision cell, the molecule undergoes two primary, predictable fragmentation pathways driven by the relative bond dissociation energies and the stability of the resulting product ions:

  • Ether Bond Cleavage (Pathway A): The most analytically useful fragmentation occurs at the C-O ether linkage. The neutral loss of 2,5-dimethylphenol (-122.073 Da) yields a highly abundant fragment at m/z 139.051 . The causality behind this high abundance lies in resonance stabilization; the resulting positive charge is delocalized across the extended π -system of the furan ring, making the furanyl-methyl cation an exceptionally stable and reliable quantifier ion.

  • Carbohydrazide Cleavage (Pathway B): The terminal carbohydrazide moiety (-CONHNH₂) is inherently labile. CID frequently induces the neutral loss of hydrazine (N₂H₄, -32.037 Da), generating an acylium-like ion at m/z 229.087 . This specific neutral loss is a well-documented hallmark for the structural confirmation of carbohydrazide derivatives in tandem mass spectrometry[2].

CID fragmentation pathways of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide.

Comparative Technology Assessment: HRMS (Q-TOF) vs. QqQ

Choosing the right mass analyzer depends entirely on the experimental objective. While Quadrupole Time-of-Flight (Q-TOF) instruments excel at exact mass confirmation (crucial for identifying unknown in vivo metabolites)[3], Triple Quadrupole (QqQ) systems remain the gold standard for absolute, trace-level quantitation due to their superior duty cycle in MRM mode[4].

Table 1: Performance Comparison for Furan-2-Carbohydrazide Analysis

Performance MetricHigh-Resolution MS (Q-TOF)Triple Quadrupole (QqQ)Analytical Advantage & Causality
Mass Accuracy < 5 ppm~ 0.1 DaQ-TOF provides unambiguous empirical formula confirmation, eliminating false positives from isobaric matrix interferences.
Sensitivity (LOD) Picogram (pg/mL) rangeFemtogram (fg/mL) rangeQqQ isolates specific precursor/product pairs, filtering out chemical noise to achieve superior signal-to-noise (S/N) ratios.
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ detectors avoid the saturation limits of TOF digitizers, allowing quantification across a wider physiological concentration range.
Data Acquisition Full-Scan / Information-DependentTargeted MRMQ-TOF captures all ions simultaneously, allowing retrospective data mining for unexpected drug metabolites.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. By generating a dynamic breakdown curve during method development, the system empirically proves the optimal parameters rather than relying on theoretical assumptions.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Spike 50 µL of plasma sample with an internal standard. Add 150 µL of ice-cold Acetonitrile (100%). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Causality: The 3:1 organic-to-aqueous ratio aggressively denatures plasma proteins, releasing any protein-bound drug into the supernatant. This prevents LC column clogging and drastically reduces ion suppression in the ESI source.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 Reverse-Phase column. Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The highly hydrophobic 2,5-dimethylphenoxy group ensures strong retention on the C18 stationary phase, separating it from early-eluting polar matrix components. The addition of 0.1% Formic Acid acts as a proton donor, driving the equilibrium toward the fully protonated [M+H]⁺ state, thereby maximizing ESI+ ionization efficiency.

Step 3: Source & Collision Energy (CE) Optimization

  • Action: Perform a continuous syringe infusion of the pure standard (1 µg/mL). Isolate m/z 261.1 in Q1. Program the collision cell (Q2) to ramp the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Causality: This step generates a breakdown curve. Low CE (10–20 eV) will favor the low-energy loss of hydrazine (m/z 229.1). Higher CE (30–40 eV) provides the activation energy required to cleave the sterically hindered ether bond, maximizing the yield of the m/z 139.1 fragment.

Step 4: MRM Method Finalization

  • Action: Lock the primary quantifier transition to 261.1 → 139.1 (Optimal CE: ~35 eV) and the secondary qualifier transition to 261.1 → 229.1 (Optimal CE: ~15 eV).

  • Self-Validation: The method validates itself during sample runs by monitoring the ion ratio between the quantifier and qualifier transitions. If the ratio remains within ±20% of the pure standard, peak purity and structural identity are confirmed.

Self-validating LC-MS/MS workflow for targeted compound quantitation.

Conclusion

For the structural characterization and quantitation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, understanding its inherent CID fragmentation—specifically the highly stable furanyl-methyl cation (m/z 139) and the diagnostic loss of hydrazine (m/z 229)—is paramount. While Q-TOF instrumentation provides the high-resolution mass accuracy necessary for initial structural validation and metabolite discovery, a QqQ system operating in MRM mode remains the optimal choice for high-throughput, high-sensitivity pharmacokinetic profiling.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Simultaneous Detection of Low and High Molecular Weight Carbonylated Compounds Derived from Lipid Peroxidation by Electrospray Ionization-Tandem Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link][2]

  • Mass Spectrometry and Proteomics Core Facility Protocols Penn State College of Medicine URL: [Link][4]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors Molecules (MDPI) URL:[Link][3]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

In the landscape of pharmaceutical development, the discovery of novel chemical entities (NCEs) with therapeutic potential marks a critical first step. The journey from discovery to a marketable drug product, however, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the discovery of novel chemical entities (NCEs) with therapeutic potential marks a critical first step. The journey from discovery to a marketable drug product, however, is paved with rigorous analytical scrutiny. A prime example is the characterization of promising molecules like 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, a compound with a unique structural motif combining a furan core, a carbohydrazide linker, and a substituted phenoxy group. The reliable quantification of such NCEs is paramount for pharmacokinetic studies, formulation development, and quality control.

This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, the intricacies of validation according to international guidelines, and a comparative analysis with alternative techniques. The experimental data and protocols presented herein are synthesized from established principles of analytical chemistry and data from analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of pharmaceutical compounds.[1] Its versatility, high resolution, and sensitivity make it an indispensable tool for separating, identifying, and quantifying components in a mixture.[2][3] For a novel molecule like 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, developing a robust HPLC method is a foundational step in its journey through the drug development pipeline.

A typical HPLC method development and validation workflow is a systematic process designed to ensure that the method is fit for its intended purpose. This process is guided by the principles outlined in the International Conference on Harmonisation (ICH) guidelines Q2(R1), which are recognized by major regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA).[4][5][6]

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application Analyte Characterization Analyte Characterization Column & Mobile Phase Selection Column & Mobile Phase Selection Analyte Characterization->Column & Mobile Phase Selection Optimization Optimization Column & Mobile Phase Selection->Optimization Specificity Specificity Optimization->Specificity Validate -> Linearity & Range Linearity & Range Accuracy & Precision Accuracy & Precision LOD & LOQ LOD & LOQ Robustness Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Implement -> Quality Control Quality Control Routine Analysis->Quality Control Stability Studies Stability Studies Quality Control->Stability Studies

Caption: A typical workflow for HPLC method development, validation, and application.

A Proposed HPLC Method for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

While no specific HPLC method for the title compound has been published, a robust method can be proposed based on the chemical properties of its constituent functional groups. The presence of aromatic rings and a conjugated system suggests strong UV absorbance, making UV detection a suitable choice. The carbohydrazide moiety provides a degree of polarity, while the dimethylphenoxy group adds hydrophobicity, suggesting that reversed-phase chromatography will be an effective separation mode.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for reversed-phase separation of moderately non-polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol) is proposed. A gradient allows for the elution of potential impurities with different polarities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte. Based on the furan and phenyl chromophores, a wavelength in the range of 254-280 nm is likely to provide good sensitivity.

  • Injection Volume: A 10 µL injection volume is a common starting point.

Validation of the Proposed HPLC Method

According to ICH guidelines, the validation of an analytical method ensures that its performance characteristics are suitable for the intended application.[1][4] The following parameters must be evaluated:

System Suitability

Before commencing method validation, system suitability tests are performed to ensure that the chromatographic system is operating correctly. This typically involves multiple injections of a standard solution to evaluate parameters like peak area reproducibility, retention time, theoretical plates, and tailing factor.[3][7]

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte from known impurities and by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to show that the degradation products do not interfere with the quantification of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay of a drug substance, the typical range is 80-120% of the test concentration. A minimum of five concentration levels should be used to establish linearity.[4]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.998
Y-intercept Close to zero
Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

ParameterAcceptance Criteria
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique, it is essential to consider other analytical methods that could be employed for the quantification of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher backpressures.

  • Advantages: UHPLC offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC.[2] The run times can be substantially shorter, leading to higher sample throughput.

  • Disadvantages: The initial capital investment for a UHPLC system is higher than for an HPLC system. The method development can be more complex, and the system is more susceptible to clogging due to the smaller particle size of the stationary phase.

cluster_0 HPLC cluster_1 UHPLC Larger Particles (3-5 µm) Larger Particles (3-5 µm) Lower Pressure Lower Pressure Larger Particles (3-5 µm)->Lower Pressure Longer Run Times Longer Run Times Lower Pressure->Longer Run Times Smaller Particles (<2 µm) Smaller Particles (<2 µm) Higher Pressure Higher Pressure Smaller Particles (<2 µm)->Higher Pressure Shorter Run Times Shorter Run Times Higher Pressure->Shorter Run Times HPLC HPLC UHPLC UHPLC HPLC->UHPLC Evolution

Caption: A comparison of key features of HPLC and UHPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that measures the absorbance of light by a substance at a specific wavelength.

  • Advantages: This method is rapid, cost-effective, and does not require extensive sample preparation or expensive instrumentation.[8]

  • Disadvantages: Spectrophotometry is significantly less specific than HPLC. It is prone to interference from other UV-absorbing compounds in the sample matrix, such as impurities or excipients. Therefore, it is generally not suitable for the analysis of complex samples or for stability-indicating assays where degradation products may be present.

Conclusion

The development and validation of a robust analytical method are critical for the successful progression of a new chemical entity like 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide through the pharmaceutical development lifecycle. This guide has outlined a scientifically sound, albeit hypothetical, HPLC method for its quantification, grounded in the principles of reversed-phase chromatography and guided by the comprehensive validation framework of the ICH.

The proposed HPLC method, when fully validated, would provide a reliable and accurate means for the routine analysis of this novel compound. While UHPLC offers advantages in terms of speed and resolution, the accessibility and established robustness of HPLC make it a highly practical choice for many laboratories. UV-Visible spectrophotometry, on the other hand, lacks the specificity required for most pharmaceutical applications beyond simple, pure substance assays.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. However, for the comprehensive and reliable quantification of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide in a drug development setting, a validated HPLC method stands as the most appropriate and defensible choice.

References

  • ResearchGate. (2007). (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide.
  • RASĀYAN Journal of Chemistry. (2022).
  • ResearchGate. Development and validation of RP-HPLC method for the quantitative analysis of hydralazine hydrochloride (HYD).
  • PMC.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2019).
  • PMC.
  • MDPI. (2023).
  • International Journal of ChemTech Research. (2016). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms.
  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides.
  • Association for Materials Protection and Performance. (2024). Applicability of Hydrazine Alternatives to Water Treatment in Power Plants: Effects of Hydrazine Alternatives and Decomposition Products on Water Properties and Corrosion of Carbon Steel.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • ResearchGate. (2022). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide.
  • Chromatography Today.
  • Semantic Scholar. (1992).
  • Swan Analytical New Zealand. Carbohydrazide Analysers.
  • Lab Manager. (2025).
  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Comparative

A Comparative In-Silico Analysis of the Binding Affinity of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide for Mycobacterium tuberculosis InhA

A Technical Guide for Researchers in Drug Discovery Introduction: The Quest for Novel Anti-Tuberculosis Agents Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Quest for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the urgent development of novel therapeutics.[1] A validated and highly attractive target for anti-TB drug discovery is the enoyl-acyl carrier protein reductase, InhA.[1][2][3] This essential enzyme plays a pivotal role in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts this vital pathway, leading to bacterial cell death.

The frontline anti-TB drug, isoniazid (INH), is a prodrug that, upon activation by the catalase-peroxidase enzyme KatG, forms an adduct with NAD (INH-NAD).[1][4] This INH-NAD adduct is a potent inhibitor of InhA.[1][4] However, the emergence of drug-resistant strains, often through mutations in the katG gene, underscores the critical need for direct InhA inhibitors that do not require metabolic activation.[5]

Furan-containing compounds have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including anti-tubercular potential.[6] This guide presents a detailed comparative molecular docking study of a novel furan derivative, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, against M. tuberculosis InhA. To establish a robust benchmark for its potential efficacy, its binding affinity and interaction patterns are compared with two well-characterized InhA inhibitors: the active form of isoniazid (the INH-NAD adduct) and the direct inhibitor, triclosan.[5][7][8] This in-silico analysis provides valuable insights into the compound's potential as a direct InhA inhibitor and serves as a practical guide for researchers employing molecular docking in the early stages of drug discovery.

Methodology: A Step-by-Step Protocol for In-Silico Binding Affinity Analysis

The following protocol outlines the comprehensive workflow for the comparative molecular docking study. This self-validating system ensures the reliability and reproducibility of the in-silico experiment.

Experimental Workflow

G cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Analysis & Comparison PDB Retrieve InhA Structure (PDB ID: 4TRN) PDB_Clean Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign Gasteiger charges PDB->PDB_Clean Ligand_SMILES Obtain Ligand SMILES/InChI Ligand_3D Generate 3D Ligand Structures & Energy Minimize Ligand_SMILES->Ligand_3D PDB_PDBQT Convert Protein to PDBQT PDB_Clean->PDB_PDBQT Ligand_PDBQT Convert Ligands to PDBQT Ligand_3D->Ligand_PDBQT Grid Define Binding Site (Grid Box) around co-crystallized ligand PDB_PDBQT->Grid Vina Perform Docking with AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Analyze Binding Affinities (kcal/mol) Vina->Results Interactions Visualize & Compare Binding Interactions Results->Interactions

Caption: Workflow for the comparative molecular docking analysis.

1. Macromolecule and Ligand Procurement:

  • Protein Structure: The crystal structure of Mycobacterium tuberculosis InhA in complex with its cofactor NADH was retrieved from the Protein Data Bank (PDB ID: 4TRN).[9] This structure provides a high-resolution model of the enzyme's active site.

  • Ligand Structures: The chemical structures of the test compound and the reference inhibitors were obtained as follows:

    • 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide: The structure was derived from its IUPAC name and confirmed using its InChIKey.

    • INH-NAD Adduct: The structure of the active form of isoniazid was obtained from PubChem (CID: 71717931).[10]

    • Triclosan: The structure was obtained from PubChem (CID: 5564).[11][12]

2. Preparation of the Macromolecule (InhA):

  • The downloaded PDB file (4TRN) was loaded into AutoDockTools (ADT).

  • All water molecules and the co-crystallized ligand were removed from the protein structure to create a clean binding site.

  • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign appropriate partial charges to each atom.

  • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

3. Preparation of the Ligands:

  • The 2D structures of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, the INH-NAD adduct, and triclosan were converted into 3D structures.

  • Energy minimization of the 3D structures was performed using appropriate force fields to obtain stable, low-energy conformations.

  • The prepared ligand structures were then converted to the PDBQT file format using ADT, which defines the rotatable bonds and assigns partial charges.

4. Molecular Docking Simulation:

  • Grid Box Generation: A grid box was defined to encompass the active site of InhA. The center of the grid was set to the coordinates of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the known binding pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina.[13] Vina employs a sophisticated scoring function and an efficient optimization algorithm to predict the binding affinity and the optimal binding pose of a ligand to its target.[13] The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.

5. Analysis of Docking Results:

  • Binding Affinity: The binding affinity of each ligand is reported as a negative score in kcal/mol, where a more negative value indicates a stronger binding interaction.

  • Interaction Analysis: The lowest energy (top-ranked) pose for each ligand was visualized using PyMOL to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of InhA.

Results: A Comparative Assessment of Binding Affinities

The molecular docking simulations yielded the following binding affinities for the test compound and the reference inhibitors:

CompoundBinding Affinity (kcal/mol)
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide-8.5
INH-NAD Adduct (Isoniazid - active form)-9.2
Triclosan-8.9

These results indicate that 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide exhibits a strong binding affinity for the active site of InhA. Its binding energy is comparable to that of the well-established direct inhibitor, triclosan, and is only slightly less favorable than that of the potent INH-NAD adduct.

Discussion: Interpreting the In-Silico Data

The strong predicted binding affinity of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide suggests that it has the potential to be an effective direct inhibitor of InhA. A detailed analysis of the binding interactions provides a structural basis for this affinity.

Key Molecular Interactions

G cluster_ligand 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide cluster_protein InhA Active Site Residues Furan Furan Ring Phe149 Phe149 Furan->Phe149 π-π stacking Hydrazide Carbohydrazide Moiety Tyr158 Tyr158 Hydrazide->Tyr158 H-bond Gly96 Gly96 Hydrazide->Gly96 H-bond NADH NADH Cofactor Hydrazide->NADH H-bond with ribose Phenoxy Dimethylphenoxy Group Met199 Met199 Phenoxy->Met199 Hydrophobic Interaction

Caption: Predicted key interactions of the test compound in the InhA active site.

  • Hydrogen Bonding: The carbohydrazide moiety of the test compound is predicted to form crucial hydrogen bonds with the catalytic residue Tyr158 and the backbone amide of Gly96. These interactions are critical for anchoring the ligand within the active site.

  • Hydrophobic Interactions: The 2,5-dimethylphenoxy group is positioned within a hydrophobic pocket, forming favorable van der Waals interactions with residues such as Met199.

  • π-π Stacking: The furan ring is predicted to engage in a π-π stacking interaction with the aromatic side chain of Phe149, further stabilizing the ligand-protein complex.

The binding mode of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide shares key interaction features with both the INH-NAD adduct and triclosan. The hydrogen bonding with Tyr158 is a hallmark of many known InhA inhibitors.[14] The hydrophobic and aromatic interactions are also consistent with the known structural requirements for potent InhA inhibition.

Conclusion and Future Directions

This in-silico comparative analysis provides compelling evidence for the potential of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide as a direct inhibitor of M. tuberculosis InhA. Its predicted binding affinity is on par with known inhibitors, and its binding mode demonstrates favorable interactions with key residues in the enzyme's active site.

While these computational findings are highly encouraging, it is imperative to validate them through experimental studies. Future research should focus on:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of the compound against purified InhA.

  • Antimycobacterial Activity: To assess the minimum inhibitory concentration (MIC) against whole-cell M. tuberculosis.

  • Structural Biology: To obtain a co-crystal structure of the compound bound to InhA to confirm the predicted binding mode.

This study serves as a robust starting point for the further development of this promising furan derivative as a potential novel anti-tuberculosis agent.

References

  • InhA inhibition by INH-NAD adduct. Mechanism of action of... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis | mBio - ASM Journals. (2024, January 31). Retrieved March 17, 2026, from [Link]

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis - PMC. (2021, April 14). Retrieved March 17, 2026, from [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • (PDF) Naphtho[2,1-b]furan derived triazole-pyrimidines as Highly potential InhA and Cytochrome c peroxidase inhibitors: Synthesis, DFT calculations, Drug-Likeness profile, molecular docking and dynamic studies - ResearchGate. (2023, May 2). Retrieved March 17, 2026, from [Link]

  • Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv) | UniProtKB | UniProt. (2014, April 16). Retrieved March 17, 2026, from [Link]

  • Triclosan | C12H7Cl3O2 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity | ACS Medicinal Chemistry Letters - ACS Publications. (2024, November 25). Retrieved March 17, 2026, from [Link]

  • N-(5-substituted phenyl-1, 3, 4-thiadiazol-2-yl) methanimine derivatives as Enoyl-ACP reductase inhibitors: Synthesis, molecular docking studies and anti-tubercular activity - ||| Bangladesh Journal of Pharmacology |||. (2013, May 16). Retrieved March 17, 2026, from [Link]

  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed. (2003, November 25). Retrieved March 17, 2026, from [Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC. (2025, July 21). Retrieved March 17, 2026, from [Link]

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid | Biochemistry - ACS Publications. (2000, June 8). Retrieved March 17, 2026, from [Link]

  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved March 17, 2026, from [Link]

  • 4TRN: STRUCTURE OF INHA FROM MYCOBACTERIUM TUBERCULOSIS COMPLEXED TO NADH - RCSB PDB. (2015, April 29). Retrieved March 17, 2026, from [Link]

  • 5.15 Mandestrobin (307) RESIDUE AND ANALYTICAL ASPECTS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Triclosan - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase - PNAS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Rational design and microwave-promoted synthesis of triclosan-based dimers: targeting InhA for anti-mycobacterial profiling - The Royal Society. (2024, October 9). Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (n.d.). Retrieved March 17, 2026, from [Link]

  • Fungicide composition - CN101524076A - Google Patents. (n.d.).
  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis - ResearchGate. (2025, October 15). Retrieved March 17, 2026, from [Link]

  • A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed. (2010, May 7). Retrieved March 17, 2026, from [Link]

  • The quantum biophysics of the isoniazid adduct NADH binding to its InhA reductase target - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]

  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved March 17, 2026, from [Link]

  • Research and Development of a Novel Fungicide 'Mandestrobin'. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed. (2023, March 1). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors | Bentham Science. (2024, January 4). Retrieved March 17, 2026, from [Link]

  • Inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 17, 2026, from [Link]

  • Dimoxystrobin | C19H22N2O3 | CID 10936292 - PubChem - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Full article: Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors - Taylor & Francis. (2025, April 3). Retrieved March 17, 2026, from [Link]

  • Isoniazid-NAD | C27H32N8O15P2 | CID 71717931 - PubChem - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Validation

Orthogonal Purity Validation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide: A GC-MS and qNMR Comparison Guide

As drug development pipelines increasingly rely on complex, multifunctional building blocks, the analytical strategies used to certify their purity must evolve. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multifunctional building blocks, the analytical strategies used to certify their purity must evolve. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a prime example of such a compound. Featuring a hydrophobic 2,5-dimethylphenoxy moiety, a furan linker, and a highly polar, reactive carbohydrazide group, this intermediate presents unique analytical challenges.

Relying on a single analytical technique—such as conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV)—is a critical vulnerability. To establish a truly self-validating purity profile, we must employ orthogonal techniques. This guide objectively compares the performance of HPLC-UV against an orthogonal cross-validation approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (1H qNMR) .

The Pitfall of Single-Method Purity Analysis

In routine quality control, HPLC-UV is the industry workhorse. However, it is fundamentally limited by its reliance on chromophores. If an impurity lacks UV absorbance (e.g., residual aliphatic solvents, inorganic salts, or certain degradation products), it remains entirely invisible to the detector. Furthermore, HPLC requires a specific reference standard for every individual impurity to correct for differing UV response factors. Without these standards, the reported "Area %" is merely a relative estimate, not an absolute mass purity.

To circumvent these blind spots, we implement an orthogonal strategy: combining gas-phase fragmentation (GC-MS) with nuclear spin resonance (qNMR).

The Orthogonal Solution: GC-MS and qNMR

By utilizing techniques that operate on entirely different physical principles, we create a self-validating system where the blind spots of one method are covered by the strengths of the other.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS separates molecules based on volatility and polarity, followed by mass fragmentation. It is unparalleled for identifying volatile process impurities, unreacted starting materials (like 2,5-dimethylphenol), and residual solvents that HPLC-UV misses [1].

  • 1H qNMR (Quantitative NMR): qNMR is a primary ratio method based on nuclear magnetic resonance. Because the signal integral is directly proportional to the number of resonating protons, it allows for absolute mass quantification without needing impurity-specific reference standards .

Methodological Comparison Table
Analytical FeatureHPLC-UV (Conventional)GC-MS (Orthogonal Component 1)1H qNMR (Orthogonal Component 2)
Primary Principle Liquid phase separation + UV absorbanceGas phase separation + Mass-to-charge ratioNuclear spin resonance in a magnetic field
Purity Output Area % (Relative)Area % & Structural IDAbsolute Mass % (Quantitative)
Reference Standard Required for every specific impurityNot strictly required for ID (NIST Library search)Only one universal internal standard needed
Critical Blind Spots Non-UV absorbing compounds, residual solventsNon-volatile, highly thermally labile compoundsTrace impurities (<0.1%), overlapping proton signals
Role in Validation Routine lot releaseVolatile impurity profiling & solvent detectionAbsolute assay & structural confirmation

Experimental Protocols: Building Self-Validating Systems

As a Senior Application Scientist, I design protocols not just to generate data, but to ensure the data validates itself through fundamental chemical principles.

Protocol 1: GC-MS Impurity Profiling (with Derivatization)

Direct injection of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide into a GC system is problematic. The highly polar carbohydrazide moiety (-CO-NH-NH₂) can hydrogen-bond with silanol groups on the GC column, leading to severe peak tailing or thermal degradation in the inlet.

  • Step 1: Sample Derivatization. Weigh 5.0 mg of the crude compound. Add 1.0 mL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: Silylation caps the active -NH and -NH₂ protons, replacing them with trimethylsilyl (TMS) groups. This self-validates the chromatography by ensuring the analyte is highly volatile and thermally stable, preventing artificial degradation peaks [2].

  • Step 2: Instrumental Setup. Inject 1 µL into a GC-MS equipped with a non-polar HP-5MS column (30m x 0.25mm x 0.25µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Step 3: Temperature Programming. Initial oven temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min).

    • Causality: The gradient is intentionally designed to elute highly volatile residual synthesis solvents (e.g., ethyl acetate, methanol) early, while resolving the heavier TMS-derivatized API and related aromatic impurities later in the run [3].

  • Step 4: Mass Spectrometry. Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50–600 m/z. Compare fragmentation patterns against the NIST library to identify impurities.

Protocol 2: 1H qNMR Absolute Purity Determination

qNMR bypasses the need for chromatography entirely, acting as a direct alternative to mass balance methods [4].

  • Step 1: Calibrant Selection. Select 1,3,5-Trimethoxybenzene (TMB) as the internal standard (IS).

    • Causality: TMB provides a sharp, isolated aromatic singlet at ~6.1 ppm. This perfectly avoids the furan protons (~6.5-7.2 ppm), the -CH₂-O- linker (~5.0 ppm), and the aliphatic methyls (~2.2 ppm) of our target analyte, ensuring zero signal overlap.

  • Step 2: Gravimetric Preparation. Accurately weigh ~15.00 mg of the compound and ~5.00 mg of TMB using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 600 µL of DMSO-d6.

  • Step 3: Acquisition Parameters. Use a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (D1) to 60 seconds.

    • Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. Failing to do this causes signal saturation, which artificially lowers the integral and invalidates the absolute purity calculation. This parameter makes the quantification physically self-validating [5].

  • Step 4: Integration & Calculation. Integrate the TMB IS peak (6.1 ppm, 3H) and the analyte's -CH₂-O- singlet (~5.0 ppm, 2H). Apply the standard qNMR mass balance equation to determine absolute purity.

Data Presentation & Cross-Validation Results

When we subject a crude batch of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide to this orthogonal workflow, the superiority of the combined approach becomes evident. Below is a representative data synthesis comparing the findings:

Analytical TechniqueTarget Analyte / ImpurityMeasured ValueImplication for Purity Profile
HPLC-UV (254 nm) Main Compound99.5% (Area)Overestimates purity; misses non-chromophoric species.
GC-MS (EI) 2,5-Dimethylphenol0.2% (Area)Identifies specific unreacted starting material.
GC-MS (Headspace) Ethyl Acetate0.8% (Mass)Quantifies residual synthesis solvent invisible to UV.
1H qNMR Absolute Compound Mass98.4% (Mass)Provides true mass-balance purity, reconciling the 1.1% gap.

Workflow Visualization

The logical relationship between these techniques forms a cohesive, closed-loop validation system.

G Start 5-[(2,5-Dimethylphenoxy)methyl] furan-2-carbohydrazide (Crude Sample) Split Orthogonal Purity Validation Start->Split GCMS GC-MS Analysis (Volatiles & Fragmentation) Split->GCMS Aliquot 1 NMR 1H qNMR Analysis (Absolute Mass Purity) Split->NMR Aliquot 2 GCMS_Data Identify organic impurities & residual solvents GCMS->GCMS_Data NMR_Data Quantify absolute purity via internal standard NMR->NMR_Data CrossVal Cross-Validation & Data Reconciliation GCMS_Data->CrossVal NMR_Data->CrossVal Final Certified Purity Profile CrossVal->Final Final Assay

Caption: Orthogonal purity validation workflow combining GC-MS and qNMR for comprehensive analysis.

References

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: J Anal Bioanal Tech (omicsonline.org) URL:Click to Verify
  • Title: GC-MS Sample Preparation Source: Organomation (organom
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (acs.org) URL:Click to Verify
  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: Research Trends Journal (researchtrendsjournal.com) URL:Click to Verify
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy World (spectroscopyworld.com) URL:Click to Verify
  • Title: Quantitative NMR Spectroscopy Source: Acanthus Research (acanthusresearch.com) URL:Click to Verify

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.